Fenfangjine G
Description
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Structure
3D Structure
Properties
IUPAC Name |
[(1S,9R)-12-acetyloxy-3,8-dihydroxy-4,11-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10-tetraen-13-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO8/c1-10(24)30-14-9-22-7-8-23-17(16(22)21(29-4)20(14)31-11(2)25)18(26)12-5-6-13(28-3)19(27)15(12)22/h5-6,14,17-18,20,23,26-27H,7-9H2,1-4H3/t14?,17-,18?,20?,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYLKUBETBPYFU-BQMSLCBESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC23CCNC(C2=C(C1OC(=O)C)OC)C(C4=C3C(=C(C=C4)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1C[C@]23CCN[C@H](C2=C(C1OC(=O)C)OC)C(C4=C3C(=C(C=C4)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Fenfangjine G: A Technical Overview of its Chemical Structure and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenfangjine G is a naturally occurring alkaloid isolated from the root of Stephania tetrandra S. Moore, a plant used in traditional Chinese medicine. It is a component of the well-known herbal formula Fangji Huangqi Tang (FHT), which has been historically used for the treatment of various ailments, including nephrotic syndrome.[1][2] This technical guide provides a comprehensive overview of the chemical structure of this compound, its physicochemical properties, a generalized experimental protocol for its isolation, and an exploration of the potential signaling pathways it may modulate, particularly in the context of its use in FHT for nephrotic syndrome.
Chemical Structure and Properties
This compound is a complex alkaloid with a tetracyclic structure. Its systematic IUPAC name is [(1S,8R,9R,12S,13R)-12-acetyloxy-3,8-dihydroxy-4,11-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10-tetraen-13-yl] acetate (B1210297).[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₇NO₈ | [3] |
| Molecular Weight | 433.5 g/mol | [3] |
| Monoisotopic Mass | 433.17366682 Da | [3] |
| Boiling Point (Predicted) | 625.7 ± 55.0 °C | [4] |
| Density (Predicted) | 1.39 ± 0.1 g/cm³ | [4] |
| pKa (Predicted) | 9.63 ± 0.70 | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |
Experimental Protocols: Isolation of Alkaloids from Stephania tetrandra
A specific, detailed experimental protocol for the isolation of this compound is not available in the public domain. However, based on established methods for the extraction of alkaloids from Stephania tetrandra, a generalized protocol can be outlined. It is important to note that optimization of this protocol would be necessary for the specific isolation and purification of this compound.
Objective: To extract and isolate total alkaloids from the roots of Stephania tetrandra, from which this compound can be further purified.
Materials:
-
Dried and powdered roots of Stephania tetrandra
-
Calcium hydroxide (B78521) or other alkalizing agent
-
Ethanol (70-95%) or methanol (B129727)
-
Hydrochloric acid (HCl) solution (e.g., 0.5-2%)
-
Ammonia (B1221849) solution
-
Organic solvents for extraction (e.g., chloroform, ethyl acetate)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate, methanol gradients)
-
Thin Layer Chromatography (TLC) plates and developing chambers
-
Rotary evaporator
-
pH meter
-
Filtration apparatus
Methodology:
-
Alkalinization and Extraction:
-
Mix the powdered root material of Stephania tetrandra with an alkalizing agent like calcium hydroxide.
-
Extract the mixture with an alcoholic solvent (e.g., 85% ethanol) by refluxing for a specified period (e.g., 2 hours).[5] This process is typically repeated multiple times to ensure complete extraction.[5]
-
Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract of total alkaloids.[5]
-
-
Acid-Base Extraction for Purification:
-
Dissolve the crude extract in an acidic aqueous solution (e.g., 0.5% HCl) and filter to remove insoluble materials.[6]
-
Adjust the pH of the acidic solution to alkaline (e.g., pH 8-10) with an ammonia solution to precipitate the alkaloids.[6]
-
Collect the precipitate by filtration and dry it to yield a crude alkaloid mixture.[6]
-
-
Chromatographic Separation:
-
The crude alkaloid mixture is then subjected to column chromatography on silica gel.
-
A solvent gradient (e.g., starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol) is used to elute the individual compounds.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds with similar retention factors.
-
Fractions containing the target compound, this compound, would be combined and further purified by repeated chromatography or crystallization to obtain the pure compound.
-
Potential Signaling Pathways and Biological Activity
This compound is an active component of Fangji Huangqi Tang (FHT), a traditional Chinese medicine formula used in the treatment of nephrotic syndrome.[1] While the specific molecular mechanisms of this compound are not yet fully elucidated, studies on FHT provide insights into the potential signaling pathways that its components may modulate.
Research on FHT suggests that its therapeutic effects in nephrotic syndrome may be mediated through the regulation of several key signaling pathways, including the VEGF (Vascular Endothelial Growth Factor) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[7] These pathways are crucial in regulating cellular processes such as inflammation, cell proliferation, and apoptosis, which are often dysregulated in kidney diseases.
The diagram below illustrates a potential logical workflow for identifying the active components and their mechanisms of action from a complex herbal formula like Fangji Huangqi Tang, which would be applicable to understanding the role of this compound.
Caption: Logical workflow for investigating this compound.
The following diagram illustrates a simplified representation of the MAPK signaling pathway, which is a potential target of the active components in Fangji Huangqi Tang, including possibly this compound.
Caption: Simplified MAPK signaling pathway.
Conclusion
This compound is a structurally complex alkaloid with potential therapeutic relevance, particularly as a constituent of Fangji Huangqi Tang. While its precise biological activities and mechanisms of action require further investigation, the existing research on FHT points towards the modulation of key signaling pathways involved in inflammation and cellular stress. The lack of detailed, publicly available spectroscopic and isolation data for this compound highlights an area for future research that would be invaluable to the scientific and drug development communities. Further studies are warranted to isolate and characterize this compound fully and to elucidate its specific contributions to the therapeutic effects of Stephania tetrandra and the FHT formula.
References
- 1. Screening for Potential Active Components of Fangji Huangqi Tang on the Treatment of Nephrotic Syndrome by Using Integrated Metabolomics Based on “Correlations Between Chemical and Metabolic Profiles” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C22H27NO8 | CID 10622655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 205533-81-9 [chemicalbook.com]
- 5. CN102382119B - Extraction method of tetrandrine and demethyltetrandrine - Google Patents [patents.google.com]
- 6. CN102285994A - Method for separating and purifying fangchinoline and tetrandrine from stephania tetrandra - Google Patents [patents.google.com]
- 7. lin2.curehunter.com [lin2.curehunter.com]
Fenfangjine G: A Technical Overview of its Physicochemical Properties and Biological Significance
For Immediate Release
This technical guide provides a comprehensive overview of Fenfangjine G, a bisbenzylisoquinoline alkaloid found in Stephania tetrandra (Fen Fang Ji). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological potential of this natural compound. The guide details its molecular characteristics and explores its putative role in inflammatory and kidney diseases, based on the current scientific literature.
Core Molecular and Physical Data
This compound is a complex alkaloid with the molecular formula C22H27NO8.[1] Its molecular weight has been determined to be approximately 433.5 g/mol .[1] A summary of its key quantitative data is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C22H27NO8 | PubChem[1] |
| Molecular Weight | 433.5 g/mol | PubChem[1] |
| CAS Number | 205533-81-9 | ChemicalBook |
Table 1: Physicochemical Properties of this compound. This table summarizes the fundamental molecular and physical data for this compound.
Therapeutic Potential in Nephrotic Syndrome and Inflammatory Conditions
This compound has been identified as a potential active component in Fangji Huangqi Tang, a traditional Chinese medicine formulation used for the treatment of nephrotic syndrome. Research suggests that the therapeutic effects of Stephania tetrandra extracts, which contain this compound, may be attributed to their anti-inflammatory and diuretic properties. While direct experimental evidence for this compound as an isolated compound is limited, studies on related compounds and the whole plant extract provide a basis for its potential mechanisms of action.
The pathophysiology of nephrotic syndrome often involves podocyte injury, which are specialized cells in the kidney that play a crucial role in glomerular filtration. Damage to these cells can lead to proteinuria, a hallmark of the disease. The therapeutic strategy for nephrotic syndrome often involves mitigating inflammation and protecting podocytes.
Postulated Signaling Pathways
Based on the known anti-inflammatory effects of Stephania tetrandra and its constituent alkaloids, it is hypothesized that this compound may modulate key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Transforming Growth Factor-beta (TGF-β) pathways.
The NF-κB pathway is a central regulator of inflammation. Its activation leads to the production of pro-inflammatory cytokines. Inhibition of this pathway is a key target for anti-inflammatory drug development.
Figure 1: The Canonical NF-κB Signaling Pathway. A simplified diagram illustrating the activation of the NF-κB pathway.
The TGF-β signaling pathway is involved in a wide range of cellular processes, including inflammation, cell growth, and differentiation. In the context of kidney disease, TGF-β signaling can contribute to fibrosis and the progression of renal damage.
Figure 2: The TGF-β/SMAD Signaling Pathway. A diagram showing the canonical TGF-β signaling cascade.
Experimental Protocols for Future Research
To elucidate the specific biological activities of this compound, a series of in vitro experiments are recommended. The following are detailed methodologies for key assays that could be employed.
In Vitro Anti-Inflammatory Activity: Albumin Denaturation Assay
This assay assesses the ability of a compound to inhibit protein denaturation, a well-established cause of inflammation.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of this compound.
-
Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.
-
Heat-Induced Denaturation: Induce denaturation by heating the samples at 70°C for 5 minutes.
-
Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.
-
Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Podocyte Apoptosis Assay: TUNEL Staining
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Protocol:
-
Tissue Preparation: Fix kidney tissue sections in 4% paraformaldehyde and embed in paraffin.
-
Deparaffinization and Rehydration: Deparaffinize the sections with xylene and rehydrate through a graded series of ethanol (B145695) concentrations.
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Permeabilization: Incubate the sections with Proteinase K to permeabilize the cells.
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TUNEL Reaction: Incubate the sections with the TUNEL reaction mixture, containing TdT and dUTP-conjugated peroxidase, in a humidified chamber.
-
Visualization: Add a substrate for the peroxidase (e.g., DAB) to visualize the apoptotic cells.
-
Microscopy: Analyze the stained sections under a light microscope to quantify the number of TUNEL-positive cells.
Western Blot Analysis of NF-κB Pathway Activation
Western blotting can be used to quantify the levels of key proteins in the NF-κB signaling pathway, providing insights into its activation state.
Protocol:
-
Cell Culture and Treatment: Culture appropriate kidney cells (e.g., podocytes) and treat with this compound at various concentrations, with or without a pro-inflammatory stimulus like lipopolysaccharide (LPS).
-
Protein Extraction: Lyse the cells to extract total protein. For analyzing protein translocation, perform nuclear and cytoplasmic fractionation.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Electrotransfer: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for NF-κB pathway proteins (e.g., phospho-IκBα, total IκBα, p65). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Figure 3: General Experimental Workflow. A flowchart outlining the key steps for in vitro evaluation.
Conclusion and Future Directions
This compound represents a promising natural compound with potential therapeutic applications in inflammatory diseases and nephrotic syndrome. While current research on its isolated effects is nascent, the established pharmacological activities of Stephania tetrandra provide a strong rationale for further investigation. The experimental protocols detailed in this guide offer a framework for future studies aimed at elucidating the precise mechanisms of action of this compound and validating its therapeutic potential. Further research is warranted to explore its effects on specific signaling pathways and its efficacy in in vivo models of disease.
References
A Technical Guide to Stephania tetrandra as a Source of Fenfangjine G for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stephania tetrandra S. Moore, a perennial vine belonging to the Menispermaceae family, has a long history of use in traditional Chinese medicine, where it is known as "Fen Fang Ji".[1] The roots of this plant are a rich source of a diverse array of bioactive alkaloids, primarily bisbenzylisoquinoline alkaloids.[1][2] Among these is Fenfangjine G, a compound of growing interest within the scientific community. While research into this compound is still in its nascent stages compared to more abundant alkaloids like tetrandrine (B1684364) and fangchinoline, its unique structure warrants investigation into its potential pharmacological activities and therapeutic applications.
This technical guide provides a comprehensive overview of Stephania tetrandra as a source of this compound, consolidating the available scientific information on its extraction, potential purification strategies, and the current understanding of its biological context. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this unique natural product.
Phytochemistry of Stephania tetrandra
The root of Stephania tetrandra is a complex chemical factory, producing a wide variety of secondary metabolites. To date, over 67 alkaloids have been identified, with bisbenzylisoquinoline alkaloids being the most prominent class.[1] this compound belongs to this class of compounds. The chemical structure and properties of this compound are detailed in the table below.
| Compound | Molecular Formula | CAS Number | Solubility |
| This compound | C22H27NO8 | 205533-81-9 | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. |
Extraction and Purification of Alkaloids from Stephania tetrandra
Proposed Experimental Protocol
1. Preparation of Plant Material:
-
Obtain dried roots of Stephania tetrandra.
-
Grind the roots into a fine powder to increase the surface area for extraction.
2. Extraction:
-
Maceration/Reflux Extraction:
-
Suspend the powdered root material in 80% ethanol (B145695) (e.g., 1:8 solid to solvent ratio).
-
Perform reflux extraction for a defined period (e.g., 60 minutes).
-
Separate the extract from the solid residue by filtration or centrifugation.
-
Repeat the extraction process on the residue two more times with fresh solvent to ensure exhaustive extraction.
-
Combine the extracts from all three extractions.
-
-
Solvent Removal:
-
Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
3. Acid-Base Partitioning for Alkaloid Enrichment:
-
Dissolve the crude extract in a dilute acidic solution (e.g., 2% hydrochloric acid).
-
Allow the solution to stand for a period (e.g., 24 hours) to precipitate non-alkaloidal impurities.
-
Filter the solution to remove the precipitate.
-
Adjust the pH of the filtrate to alkaline (e.g., pH 9) using a base such as ammonia (B1221849) water.
-
Allow the solution to stand for another 24 hours to precipitate the crude alkaloid fraction.
-
Collect the precipitate by filtration and dry it to yield the crude alkaloid extract.
4. Chromatographic Purification:
-
High-Speed Countercurrent Chromatography (HSCCC) or Flash Chromatography:
-
Dissolve the crude alkaloid extract in a suitable solvent system.
-
Employ a two-phase solvent system for separation. A common system for similar alkaloids is an ether-phosphate buffer system.
-
Optimize the gradient elution to achieve separation of the different alkaloid components.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC):
-
For final purification of this compound, use a reversed-phase C18 column.
-
Develop a suitable mobile phase, likely consisting of a mixture of acetonitrile (B52724) and a buffered aqueous solution.
-
Optimize the gradient and flow rate to achieve high-resolution separation of this compound from other closely related alkaloids.
-
Collect the pure this compound fraction and confirm its identity and purity using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Quantitative Analysis
Due to the limited research specifically focused on this compound, there is a lack of published quantitative data regarding its yield, purity, and concentration in Stephania tetrandra. The table below is provided as a template for researchers to populate as data becomes available.
| Parameter | Value | Method of Determination | Reference |
| Yield of Crude Alkaloid Extract | Data not available | Gravimetric | |
| Concentration of this compound in Root | Data not available | HPLC-UV/MS | |
| Purity of Isolated this compound | Data not available | HPLC, NMR |
Potential Signaling Pathways and Biological Activity
The specific signaling pathways modulated by this compound have not yet been elucidated. However, based on the known biological activities of other bisbenzylisoquinoline alkaloids isolated from Stephania tetrandra, such as tetrandrine and fangchinoline, it is plausible that this compound may exhibit similar pharmacological effects. These related compounds are known to possess anti-inflammatory and cytotoxic activities.[2]
Potential signaling pathways that could be investigated for their modulation by this compound include:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway: This pathway is a key regulator of inflammation and cell survival. Many natural products exert their anti-inflammatory effects by inhibiting the NF-κB pathway.
-
MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: This pathway is involved in the regulation of a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of the MAPK pathway is a hallmark of many cancers.
Further research is required to determine the precise molecular targets and mechanisms of action of this compound.
Visualizations
Experimental Workflow
Caption: Proposed workflow for the extraction and purification of this compound.
Potential Signaling Pathways
Caption: Hypothesized signaling pathways potentially modulated by this compound.
Conclusion and Future Directions
Stephania tetrandra represents a promising natural source for the discovery of novel bioactive compounds, including this compound. While the current body of research on this compound is limited, the established methodologies for the isolation of related alkaloids provide a solid foundation for future investigations.
To unlock the full therapeutic potential of this compound, further research is critically needed in the following areas:
-
Development of a specific and optimized protocol for the isolation and purification of this compound to enable the production of sufficient quantities for preclinical studies.
-
Comprehensive quantitative analysis to determine the content of this compound in Stephania tetrandra from different geographical locations and at various growth stages.
-
In-depth pharmacological screening to identify the specific biological activities of this compound.
-
Elucidation of the precise molecular mechanisms of action , including the identification of its direct cellular targets and the signaling pathways it modulates.
This technical guide serves as a call to action for the scientific community to further explore the chemistry and biology of this compound, a potentially valuable natural product for the development of new therapeutics.
References
An In-Depth Technical Guide to Fenfangjine G: CAS Number, Chemical Properties, and Biological Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenfangjine G, a naturally occurring alkaloid, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its known chemical and physical properties, alongside a summary of its botanical origin. While detailed experimental protocols for its synthesis and specific biological activities remain to be fully elucidated in publicly accessible literature, this document consolidates the currently available data to serve as a foundational resource for researchers.
Chemical and Physical Properties
This compound is classified as a protoberberine alkaloid. Its fundamental chemical and physical characteristics are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of future research studies.
| Property | Value | Source |
| CAS Number | 205533-81-9 | [1][2] |
| Molecular Formula | C₂₂H₂₇NO₈ | [1] |
| Molecular Weight | 433.45 g/mol | [1] |
| Predicted Boiling Point | 625.7 ± 55.0 °C | [3] |
| Predicted Density | 1.39 ± 0.1 g/cm³ | [3] |
| Predicted pKa | 9.63 ± 0.70 | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
| Physical Form | Powder | [3] |
Botanical Origin
This compound is isolated from Stephania tetrandra S. Moore, a plant used in traditional Chinese medicine. A 2020 review on the phytochemistry of Stephania tetrandra lists this compound as one of the protoberberine alkaloids found in this plant, citing a 2003 publication by Tsutsumi et al. as the original source of this information.[1]
Experimental Protocols
Biological Activity and Signaling Pathways
Currently, there is a notable lack of specific studies detailing the biological activities and the precise signaling pathways modulated by this compound. While research on the broader class of protoberberine alkaloids suggests potential pharmacological effects, dedicated investigations into this compound are required to ascertain its specific biological functions and mechanisms of action.
To illustrate a general experimental workflow for the characterization of a novel natural product like this compound, the following diagram is provided.
Caption: General workflow for natural product research.
Future Directions
The dearth of specific data on this compound highlights a significant opportunity for further research. Priority should be given to obtaining and analyzing the seminal 2003 publication by Tsutsumi et al. to extract detailed experimental protocols and initial findings. Subsequent research should focus on:
-
Total Synthesis: Developing a robust and scalable synthetic route to this compound to enable further biological evaluation without reliance on natural product isolation.
-
Pharmacological Screening: Conducting comprehensive in vitro and in vivo screening to identify its biological targets and potential therapeutic applications.
-
Mechanism of Action Studies: Elucidating the specific signaling pathways and molecular interactions through which this compound exerts its biological effects.
This foundational work will be critical in unlocking the full potential of this compound for researchers, scientists, and drug development professionals.
References
- 1. Protoberberine alkaloids and their reversal activity of P-gp expressed multidrug resistance (MDR) from the rhizome of Coptis japonica Makino - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A critical review: traditional uses, phytochemistry, pharmacology and toxicology of Stephania tetrandra S. Moore (Fen Fang Ji) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. is.muni.cz [is.muni.cz]
Potential Therapeutic Targets of Fenfangjine G: A Technical Guide for Drug Discovery
Introduction
Fenfangjine G is a bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra S. Moore (Fen Fang Ji), a plant with a long history in traditional Chinese medicine for treating inflammatory and arthritic conditions. While research specifically on this compound is in its nascent stages, the therapeutic activities of other prominent alkaloids from the same plant, such as tetrandrine (B1684364) and fangchinoline (B191232), have been more extensively studied. These related compounds have demonstrated significant anti-inflammatory, anti-cancer, and immunomodulatory properties. This technical guide will explore the potential therapeutic targets of this compound by examining the well-established mechanisms of its structural analogs, tetrandrine and fangchinoline. The primary focus will be on the inhibition of the NF-κB signaling pathway and the induction of apoptosis, two key areas where these alkaloids show considerable promise. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of natural compounds.
Core Therapeutic Targets and Signaling Pathways
The primary therapeutic potential of alkaloids from Stephania tetrandra appears to lie in their ability to modulate key signaling pathways involved in inflammation and cancer progression. Based on studies of its sister compounds, the principal targets for this compound are likely to be components of the NF-κB and PI3K/Akt signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates a wide array of genes involved in inflammation, immunity, cell proliferation, and survival.[1][2] Dysregulation of the NF-κB pathway is a hallmark of many chronic inflammatory diseases and cancers. Tetrandrine, a close structural relative of this compound, has been shown to be a potent inhibitor of NF-κB activation.[1][3][4][5][6][7]
The mechanism of inhibition involves the suppression of IκBα degradation, which is a key step in the activation of NF-κB.[3][7] By preventing the degradation of IκBα, tetrandrine effectively sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of target gene transcription. This leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[8]
Induction of Apoptosis via the PI3K/Akt Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many types of cancer, making it a key target for anti-cancer drug development. Fangchinoline, another major alkaloid from Stephania tetrandra, has been shown to induce apoptosis in various cancer cell lines by suppressing the PI3K/Akt pathway.[9][10]
Inhibition of this pathway by fangchinoline leads to decreased phosphorylation and activation of Akt. This, in turn, modulates the expression of downstream apoptosis-related proteins, such as the X-linked inhibitor of apoptosis protein (XIAP), leading to the activation of the apoptotic cascade.[9][10]
Quantitative Data
The following tables summarize the available quantitative data for the biological activities of alkaloids from Stephania tetrandra. It is important to note that this data is for tetrandrine and fangchinoline, and similar studies on this compound are needed.
Table 1: Inhibitory Concentration (IC50) Values of Fangchinoline in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| HepG2 | Hepatocellular Carcinoma | ~5 | Cell Viability | [11] |
| PLC/PRF/5 | Hepatocellular Carcinoma | ~5 | Cell Viability | [11] |
| Jurkat T cells | T-cell Leukemia | 2.49 | Cell Viability | [12] |
Table 2: Effects of Tetrandrine on NF-κB Signaling
| Cell Type | Stimulus | Tetrandrine Conc. | Effect | Reference |
| Rat Alveolar Macrophages | LPS, PMA, Silica | Dose-dependent | Inhibition of NF-κB activation | [3] |
| Rat Choroidal Explants | TNF-α (10 ng/ml) | 1 µM | Inhibition of TNF-α-induced IκBα phosphorylation and degradation, and reduced NF-κB DNA-binding activity | [13][14] |
| Primary Rat Mesangial Cells | IL-1β | Up to 10 µg/ml | Reduced DNA-binding activity of NF-κB | [5] |
| BV2 Microglial Cells | LPS | 0.1, 0.5, 1 µM | Suppressed phospho-p65 and phospho-IKK expression | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the therapeutic targets of Stephania tetrandra alkaloids. These protocols can be adapted for the study of this compound.
NF-κB Reporter Assay
This assay quantitatively measures the inhibition of NF-κB transcriptional activity.
Materials:
-
HEK293 cells stably expressing an NF-κB luciferase reporter construct
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (or other test compounds) dissolved in DMSO
-
TNF-α (recombinant human)
-
Phosphate-Buffered Saline (PBS)
-
Luciferase Assay Reagent
-
White, opaque 96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulation: Stimulate the cells with TNF-α (final concentration 10 ng/mL) for 6-8 hours.
-
Cell Lysis and Luminescence Measurement: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
Data Analysis: Calculate the percentage of inhibition of NF-κB activity for each concentration of this compound relative to the stimulated control. Determine the IC50 value.[2][15][16]
Western Blot for IκBα Degradation
This experiment visualizes the effect of the test compound on the degradation of IκBα.
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages)
-
This compound
-
NF-κB stimulant (e.g., LPS)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-IκBα, anti-β-actin
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescence detection reagent
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Pre-treat with this compound for 1-2 hours, then stimulate with LPS for a time course (e.g., 0, 15, 30, 60 minutes).
-
Protein Extraction: Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, block, and incubate with primary antibodies overnight.
-
Detection: Incubate with HRP-conjugated secondary antibody and detect protein bands using a chemiluminescence substrate.
-
Analysis: Quantify the band intensities and normalize IκBα levels to the loading control (β-actin) to assess the extent of degradation.[15]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay detects and quantifies apoptosis.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).[10]
While direct experimental data on this compound is currently limited, the extensive research on its structural analogs, tetrandrine and fangchinoline, provides a strong foundation for predicting its therapeutic targets and mechanisms of action. The inhibition of the NF-κB pathway and the induction of apoptosis via suppression of the PI3K/Akt pathway represent highly probable and promising avenues for the therapeutic application of this compound in inflammatory diseases and cancer. The experimental protocols and quantitative data presented in this guide offer a solid starting point for researchers to initiate their own investigations into the specific biological activities of this compound, with the ultimate goal of developing novel therapeutics. Further research is warranted to elucidate the precise molecular interactions and to confirm the therapeutic potential of this intriguing natural compound.
References
- 1. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Tetrandrine inhibits signal-induced NF-kappa B activation in rat alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tetrandrine Improves Ventricular Remodeling and Inflammation via Inhibition of the MAPK/NF-κB Pathway [jstage.jst.go.jp]
- 5. Tetrandrine down-regulates ERK/NF-κB signaling and inhibits activation of mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetrandrine suppresses lipopolysaccharide-induced microglial activation by inhibiting NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tetrandrine Suppresses Lipopolysaccharide-Induced Microglial Activation by Inhibiting NF-κB and ERK Signaling Pathways in BV2 Cells | PLOS One [journals.plos.org]
- 9. Fangchinoline induces gallbladder cancer cell apoptosis by suppressing PI3K/Akt/XIAP axis | PLOS One [journals.plos.org]
- 10. Fangchinoline induces gallbladder cancer cell apoptosis by suppressing PI3K/Akt/XIAP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fangchinoline induces autophagic cell death via p53/sestrin2/AMPK signalling in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fangchinoline, an Extract of the Stephania tetrandra S. Moore Root, Promoted Oxidative Stress-induced DNA Damage and Apoptosis and Inhibited Akt Signaling in Jurkat T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibitory Actions of Tetrandrine on Tumor Necrosis Factor α-Induced NF-κB Activation in Neovascularization of Cultured Choroidal Explants [scirp.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. indigobiosciences.com [indigobiosciences.com]
An In-depth Technical Guide on the Hypothesized Mechanisms of Action of Fenretinide
This guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the current hypotheses on Fenretinide's mechanism of action, supported by quantitative data, experimental protocols, and signaling pathway visualizations.
Core Hypotheses on the Mechanism of Action
Fenretinide (B1684555) is a synthetic derivative of all-trans-retinoic acid that exhibits potent anti-cancer properties, primarily through the induction of apoptosis. Unlike many other retinoids, its apoptotic effects are often independent of nuclear retinoic acid receptors (RARs). The primary hypotheses regarding its mechanism of action center on the induction of cellular stress pathways, including the generation of reactive oxygen species (ROS) and the modulation of ceramide metabolism.
Reactive Oxygen Species (ROS)-Mediated Apoptosis
A prominent hypothesis is that Fenretinide induces apoptosis through the generation of ROS. This process is thought to originate in the mitochondria. The increased ROS levels lead to oxidative stress, which in turn triggers downstream apoptotic signaling. In neuroblastoma cells, Fenretinide-induced ROS production has been localized to the mitochondria, and scavenging of ROS can attenuate the apoptotic effects.
Ceramide-Mediated Apoptosis
Fenretinide has been shown to increase intracellular levels of the sphingolipid ceramide. Ceramide is a well-known second messenger in the induction of apoptosis. Fenretinide can stimulate the de novo synthesis of ceramide. The accumulation of ceramide can lead to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway. This increase in ceramide is considered an upstream event to the activation of caspases.
Caspase Activation and the Intrinsic Apoptotic Pathway
Both ROS and ceramide-mediated pathways converge on the activation of the intrinsic apoptotic pathway. This is characterized by mitochondrial membrane depolarization, release of cytochrome c, and subsequent activation of a cascade of caspases, particularly the initiator caspase-9 and the executioner caspase-3. The activation of caspase-3 leads to the cleavage of key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), culminating in the dismantling of the cell.
Quantitative Data on Fenretinide's Bioactivity
The following tables summarize quantitative data from various studies on the effects of Fenretinide on cancer cell lines.
Table 1: IC50 Values of Fenretinide in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Bel-7402 | Hepatoma | 13.1 | [1] |
| HepG2 | Hepatoma | 15.5 | [1] |
| Smmc-7721 | Hepatoma | 14.8 | [1] |
| NCI-H82 | Small-Cell Lung Cancer | Not specified, but effective | [2] |
| NCI-H446 | Small-Cell Lung Cancer | Not specified, but effective | [2] |
| D54 | Glioma | Dose-dependent cell death at 1-100 µM | [3] |
| U251 | Glioma | Dose-dependent cell death at 1-100 µM | [3] |
| U87MG | Glioma | Dose-dependent cell death at 1-100 µM | [3] |
| EFC-2 | Glioma | Dose-dependent cell death at 1-100 µM | [3] |
| A2780 | Ovarian Cancer | ~5 | [4] |
| T47D | Breast Cancer | ~7 | [4] |
| SK-N-BE | Neuroblastoma | ~3 | [4] |
Table 2: Quantitative Effects of Fenretinide on Apoptotic Markers
| Cell Line | Parameter Measured | Treatment | Result | Reference |
| HL-60 | Caspase-3 Activity | 9-12h with Fenretinide | 3.6-fold increase | [5][6] |
| Bel-7402 | Apoptosis | 15 µM Fenretinide for 48h | 48% apoptotic cells (from 3% at 0h) | [1] |
| WT Mice (Lungs) | Ceramide Levels | Fenretinide treatment | 2.2-fold increase | [7][8] |
| Cftr-KO Mice (Lungs) | Ceramide Levels | Fenretinide treatment | 7.1-fold increase | [7][8] |
| WT Mice (Plasma) | Ceramide Levels | Fenretinide treatment | 1.7-fold increase | [7][8] |
| Cftr-KO Mice (Plasma) | Ceramide Levels | Fenretinide treatment | 5.3-fold increase | [7][8] |
| A2780 | ROS Levels | 10 µM Fenretinide for 6h | 2.1-fold increase in mean fluorescence | [4] |
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Fenretinide-induced ROS-mediated apoptotic pathway.
Caption: Fenretinide-induced ceramide-mediated apoptotic pathway.
Experimental Workflow Diagram
Caption: General experimental workflow for apoptosis detection.
Experimental Protocols
Protocol 1: Western Blot for PARP Cleavage
This protocol is a standard method to detect the cleavage of PARP, a hallmark of caspase-3 activation and apoptosis.
1. Cell Lysis and Protein Quantification:
-
After treatment with Fenretinide, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[9]
2. SDS-PAGE:
-
Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
Load samples onto a 10% or 4-12% polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.[9]
3. Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[9]
-
Confirm transfer by staining the membrane with Ponceau S.
4. Membrane Blocking:
-
Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Block with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.[9]
5. Primary Antibody Incubation:
-
Dilute the primary antibody against PARP (that recognizes both full-length 116 kDa and cleaved 89 kDa fragments) in blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[9]
6. Secondary Antibody Incubation:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
7. Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system. The appearance of an 89 kDa band indicates PARP cleavage.
Protocol 2: Flow Cytometry for Sub-G1 Analysis (Apoptosis)
This method quantifies the percentage of apoptotic cells by measuring the DNA content. Apoptotic cells will have fragmented DNA and will appear as a "sub-G1" peak.
1. Cell Preparation and Fixation:
-
Harvest approximately 1 million cells per sample, including the supernatant as apoptotic cells may detach.[10]
-
Wash cells with PBS and centrifuge at a low speed.
-
Fix the cells by adding 1 ml of cold 70% ethanol (B145695) dropwise to the cell pellet while vortexing.[10]
-
Incubate on ice for at least 30 minutes. Samples can be stored at -20°C for several weeks.
2. Staining:
-
Centrifuge the fixed cells at a higher speed to pellet.[10]
-
Resuspend the pellet in PBS containing RNase A (100 µg/ml) and incubate for 30 minutes at 37°C to degrade RNA.[11]
-
Add propidium iodide (PI) to a final concentration of 40-50 µg/ml.[10][11]
-
Incubate for 15-30 minutes at room temperature in the dark.
3. Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, collecting PI fluorescence on a linear scale.
-
Use a dot plot of PI-Area vs. PI-Width to gate out doublets.
-
On a histogram of PI fluorescence, the sub-G1 peak represents the apoptotic cell population.[10]
Protocol 3: Caspase-3/7 Activity Assay (Colorimetric)
This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
1. Reagent Preparation:
-
Prepare a Lysis Buffer and a Reaction Buffer. The Reaction Buffer should contain DTT.
-
Prepare the caspase-3/7 substrate, Ac-DEVD-pNA.[12]
2. Sample Preparation:
-
Induce apoptosis in cell cultures using Fenretinide.
-
For suspension cells, pellet and resuspend in cold Lysis Buffer. For adherent cells, scrape into cold Lysis Buffer.
-
Incubate on ice for 10-30 minutes.[13]
-
Centrifuge to pellet debris and collect the supernatant (cell lysate).
-
Determine the protein concentration of the lysate.
3. Assay Procedure:
-
In a 96-well plate, add 50-200 µg of protein from each sample lysate.
-
Add Reaction Buffer to each well.
-
Add the Ac-DEVD-pNA substrate to initiate the reaction.[12]
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which indicates caspase activity.[12]
References
- 1. Anti-proliferative activity of fenretinide in human hepatoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of fenretinide plus chemotherapeutic agents in small-cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fenretinide activates caspases and induces apoptosis in gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Fenretinide-induced caspase 3 activity involves increased protein stability in a mechanism distinct from reactive oxygen species elevation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. Protocols [moorescancercenter.ucsd.edu]
- 12. bosterbio.com [bosterbio.com]
- 13. assaygenie.com [assaygenie.com]
Fenfangjine G: A Potential Therapeutic Agent in Traditional Chinese Medicine for Renal Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Fenfangjine G, a bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra (Fen Fang Ji), has garnered interest for its potential therapeutic applications, particularly in the context of traditional Chinese medicine (TCM). This technical guide provides a comprehensive overview of this compound, focusing on its role within TCM, its phytochemical properties, and its putative mechanisms of action. While preclinical studies on the isolated compound are limited, this document synthesizes the available information and contextualizes its potential within relevant signaling pathways implicated in renal diseases, such as nephrotic syndrome. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this compound.
Introduction
Stephania tetrandra S. Moore, known as "Fen Fang Ji" in traditional Chinese medicine, has a long history of use for its diuretic, anti-inflammatory, and antirheumatic properties.[1] It is a key component of several TCM formulations, including Fang-Ji-Huang-Qi-Tang, which is traditionally used to treat painful and inflammatory conditions like rheumatoid arthritis and renal edema.[1] One of the active constituents identified in Stephania tetrandra is this compound.
This compound is an active component in Fangji Huangqi Tang (FHT), a traditional Chinese medicine formula that shows potential for treating nephrotic syndrome.[2] While the broader effects of Stephania tetrandra extracts and associated TCM formulas have been investigated, specific pharmacological data on isolated this compound remains scarce in publicly available literature. This guide aims to consolidate the existing knowledge and provide a framework for future research and development.
Phytochemistry of this compound
This compound is classified as a bisbenzylisoquinoline alkaloid. Its chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₇NO₈ | [2] |
| Molecular Weight | 433.45 g/mol | [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | [3] |
Role in Traditional Chinese Medicine
In the paradigm of Traditional Chinese Medicine, Stephania tetrandra is utilized to dispel "wind-dampness," alleviate pain, and promote urination to reduce edema. Its application in formulas like Fang-Ji-Huang-Qi-Tang for conditions resembling nephrotic syndrome highlights its perceived efficacy in managing fluid retention and inflammation associated with kidney ailments. The identification of this compound as a component of this formula that is absorbed into the bloodstream following oral administration suggests its potential contribution to the overall therapeutic effects.
Putative Pharmacological Activity and Unexplored Areas
While direct evidence is limited, the traditional use of Stephania tetrandra suggests that this compound may possess anti-inflammatory and diuretic properties. However, a thorough review of the scientific literature reveals a significant gap in the quantitative pharmacological data for the isolated compound.
Table 1: Summary of Quantitative Data for this compound
| Parameter | Value | Cell Line/Model | Source |
| Anti-inflammatory Activity (IC₅₀) | Data Not Available | - | - |
| Cytotoxicity (IC₅₀) | Data Not Available | - | - |
| In vivo Efficacy | Data Not Available | - | - |
The absence of specific IC₅₀ values and detailed in vivo efficacy data for this compound underscores a critical area for future research. Elucidating these parameters is essential for validating its therapeutic potential and understanding its dose-response relationship.
Hypothesized Signaling Pathways in the Context of Nephrotic Syndrome
Nephrotic syndrome is characterized by damage to the podocytes, specialized cells in the kidney's glomeruli, leading to significant protein loss in the urine (proteinuria). Key signaling pathways implicated in the pathogenesis of podocyte injury and renal inflammation include the Nuclear Factor-kappa B (NF-κB) and Transforming Growth Factor-beta (TGF-β) pathways. While direct modulation of these pathways by this compound has not been experimentally demonstrated, they represent plausible targets based on the anti-inflammatory properties attributed to its source plant.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Its activation in podocytes can lead to the production of pro-inflammatory cytokines and contribute to glomerular injury.
TGF-β Signaling Pathway
The TGF-β signaling pathway plays a complex role in kidney disease. While it has protective effects in some contexts, its overactivation can promote fibrosis and podocyte apoptosis.
References
- 1. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degree of foot process effacement in patients with genetic focal segmental glomerulosclerosis: a single-center analysis and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Isolation of Fenfangjine G from Stephania tetrandra
Audience: Researchers, scientists, and drug development professionals.
Introduction: Stephania tetrandra S. Moore, also known as "Fen Fang Ji," is a traditional Chinese medicinal herb renowned for its diverse pharmacological effects, including anti-inflammatory, anti-allergic, and hypotensive properties.[1] These therapeutic effects are largely attributed to its rich alkaloid content, with bisbenzylisoquinoline alkaloids like tetrandrine (B1684364) and fangchinoline (B191232) (Fenfangjine G) being the most prominent.[2] This document provides detailed protocols for the extraction, separation, and purification of this compound from the roots of Stephania tetrandra. The methodologies described herein are based on established solvent extraction techniques, acid-base partitioning, and chromatographic separation to yield high-purity this compound suitable for research and drug development purposes.
Data Presentation: Key Parameters in Isolation Protocols
The following tables summarize the quantitative data from various established protocols for the isolation of alkaloids from Stephania tetrandra.
Table 1: Extraction Parameters
| Parameter | Method 1: Ethanolic Reflux | Method 2: Ethanolic Maceration with Lime | Method 3: Ultrasound-Assisted Extraction (UAE) |
| Plant Material | Powdered roots of S. tetrandra | 10-60 mesh powdered roots of S. tetrandra | Powdered roots of S. tetrandra |
| Solvent | 55-95% Ethanol (B145695) | 70-85% Ethanol or Methanol | Deep Eutectic Solvent (Choline chloride:ethylene glycol, 1:2 mole ratio) |
| Solid-to-Liquid Ratio | 1:5 to 1:15 (g/mL) for the first extraction | 1:10 (g/mL) total over three extractions | Not specified |
| Additives | None | 2-5% (w/w) Quick Lime Powder | Not applicable |
| Extraction Time | 60-120 minutes for the first extraction, then 40-60 minutes for two subsequent extractions | 2 hours for the first extraction, subsequent extractions not specified | Not specified |
| Temperature | Reflux temperature | Boiling temperature | Not specified |
| Number of Extractions | 3 | 3 | Not specified |
Table 2: Pre-purification and Separation Parameters
| Parameter | Method: Acid-Base Partitioning | Method: High-Speed Countercurrent Chromatography (HSCCC) |
| Acidification Step | Dissolve crude extract in 0.5% - 3% HCl | Not applicable |
| Filtration/Centrifugation | Stand for 36 hours, then filter | Not applicable |
| Basification Step | Adjust pH to 8-9 with ammonium (B1175870) hydroxide (B78521) | Not applicable |
| Precipitation | Stand for 24 hours to allow crude alkaloids to precipitate | Not applicable |
| Solvent System for HSCCC | Not applicable | n-hexane/ethyl acetate/methanol/water (3:7:5:5 v/v/v/v) |
| Mobile Phase | Not applicable | Upper or lower phase of the solvent system |
| Flow Rate | Not applicable | Not specified |
| Detection | Not applicable | UV absorbance |
Experimental Protocols
Protocol 1: Total Alkaloid Extraction via Ethanolic Reflux
This protocol outlines the extraction of total alkaloids from the dried roots of Stephania tetrandra using ethanol.
-
Preparation of Plant Material:
-
Grind the dried roots of Stephania tetrandra into a coarse powder (approximately 10-60 mesh).[3]
-
-
Initial Extraction:
-
Subsequent Extractions:
-
Return the plant residue to the flask.
-
Add 55-85% ethanol at a solid-to-liquid ratio of 1:7 (w/v) and reflux for 1.5 hours.
-
Separate the extract as described above.
-
Repeat the extraction process one more time.
-
-
Concentration:
Protocol 2: Pre-purification of Total Alkaloids by Acid-Base Partitioning
This protocol describes the separation of alkaloids from the crude extract based on their basic nature.
-
Acidification:
-
Filtration:
-
Filter the acidic solution to remove any precipitate.
-
-
Basification and Precipitation:
-
Collection of Crude Alkaloids:
-
Collect the precipitated crude alkaloids by filtration.
-
Wash the precipitate with distilled water until the filtrate is neutral.
-
Dry the crude alkaloid powder in a desiccator or a vacuum oven at a low temperature.
-
Protocol 3: Isolation of this compound by High-Speed Countercurrent Chromatography (HSCCC)
This protocol details the separation of individual alkaloids, including this compound, from the crude alkaloid mixture.
-
Preparation of Two-Phase Solvent System:
-
Sample Preparation:
-
Dissolve a known amount of the dried crude alkaloid mixture in the upper stationary phase of the prepared solvent system.[5]
-
-
HSCCC Operation:
-
Fill the HSCCC column with the stationary phase (e.g., the upper phase).
-
Inject the sample solution into the column.
-
Pump the mobile phase (e.g., the lower phase) through the column at a constant flow rate.
-
Monitor the effluent using a UV detector.
-
-
Fraction Collection and Analysis:
-
Purification:
-
Combine the fractions containing pure this compound.
-
Evaporate the solvent to obtain the purified compound.
-
Further purification can be achieved by recrystallization if necessary.
-
Visualizations
Caption: Overall workflow for the isolation of this compound from Stephania tetrandra.
Caption: Detailed workflow of the acid-base partitioning for pre-purification.
References
- 1. nricm.edu.tw [nricm.edu.tw]
- 2. A critical review: traditional uses, phytochemistry, pharmacology and toxicology of Stephania tetrandra S. Moore (Fen Fang Ji) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102382119B - Extraction method of tetrandrine and demethyltetrandrine - Google Patents [patents.google.com]
- 4. CN102285994A - Method for separating and purifying fangchinoline and tetrandrine from stephania tetrandra - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantitative Analysis of Fenfangjine G
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fenfangjine G, an active bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra S. Moore (Fen Fang Ji), has garnered significant interest for its potential pharmacological activities, including anti-inflammatory and anti-allergic effects. Accurate and reliable quantitative analysis of this compound is crucial for quality control, pharmacokinetic studies, and drug development. This application note provides a detailed protocol for the determination of this compound using a robust High-Performance Liquid Chromatography (HPLC) method.
Experimental Protocols
A reversed-phase HPLC (RP-HPLC) method has been established for the simultaneous determination of major alkaloids, including compounds structurally similar to this compound, in Radix Stephaniae Tetrandrae.[1][2] The following protocol is adapted for the specific analysis of this compound.
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The chromatographic separation is achieved on a C18 column.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector. |
| Column | WondaSil C18-WR (4.6 mm × 250 mm, 5 µm) or equivalent.[3][4] |
| Mobile Phase | Acetonitrile : Ammonium Acetate Buffer (pH 6.5; 40 mM) in a ratio of 32:68 (v/v).[3][4] |
| Flow Rate | 0.5 mL/min (Isocratic elution).[3][4] |
| Detection | UV at 280 nm.[1] |
| Injection Volume | 10 µL. |
| Column Temperature | Ambient. |
| Run Time | Approximately 15 minutes. |
2. Preparation of Solutions
-
Standard Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in methanol (B129727) to prepare a stock solution of 1 mg/mL. Further dilute the stock solution with the mobile phase to prepare a series of working standard solutions of different concentrations for the calibration curve.
-
Sample Solution: For the analysis of this compound in plant material or pharmaceutical preparations, an appropriate extraction method should be employed. A general procedure involves ultrasonic extraction of the powdered sample with methanol. The resulting extract is then filtered through a 0.45 µm membrane filter before injection into the HPLC system.
3. Method Validation Parameters
Method validation should be performed to ensure the reliability of the results. Key validation parameters are summarized below. While specific data for this compound is not detailed in the search results, the performance of analogous compounds like fangchinoline (B191232) and tetrandrine (B1684364) provides a strong indication of expected performance.
Table 2: Method Validation Data for Structurally Similar Alkaloids
| Parameter | Fangchinoline | Tetrandrine |
| Linearity Range (µg/mL) | 12.5 - 250 | 12.5 - 250 |
| Correlation Coefficient (r²) | >0.999 | >0.999 |
| Limit of Detection (LOD) | 0.27 µmol/L[3][4] or 0.13 mg/L[5] | 0.26 µmol/L[3][4] or 0.28 mg/L[5] |
| Limit of Quantitation (LOQ) | 0.35 mg/L[5] | 0.76 mg/L[5] |
| Recovery (%) | 94.56 - 98.81[5] | 94.07 - 99.12[5] |
| Precision (RSD %) | Intra-day: 0.1-1.3, Inter-day: 0.5-2.4[5] | Intra-day: 0.1-1.3, Inter-day: 0.5-2.4[5] |
Visualizations
Experimental Workflow
The logical flow of the analytical process, from sample preparation to data analysis, is depicted in the following diagram.
References
- 1. nricm.edu.tw [nricm.edu.tw]
- 2. Simultaneous determination of fangchinoline and tetrandrine in Stephania tetrandra S. Moore by using 1-alkyl-3-methylimidazolium-based ionic liquids as the RP-HPLC mobile phase additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of tetrandrine and fangchinoline in herbal medicine Stephania tetrandra S. Moore by liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Fenfangjine G: Application Notes and Protocols for NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenfangjine G is a bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra S. Moore. This class of natural products has garnered significant interest in the scientific community due to a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. Understanding the precise chemical structure of this compound is paramount for elucidating its mechanism of action and for guiding synthetic efforts toward novel therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of such complex natural products.
These application notes provide a comprehensive overview of the NMR spectroscopic analysis of this compound, including detailed tables of ¹H and ¹³C NMR chemical shifts and protocols for key one- and two-dimensional NMR experiments. The information presented herein is intended to serve as a practical guide for researchers in natural product chemistry, medicinal chemistry, and drug discovery.
Chemical Structure
Figure 1: Chemical Structure of this compound.
Spectroscopic Data
The structural elucidation of this compound is achieved through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The following tables summarize the assigned chemical shifts for ¹H and ¹³C nuclei.
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 3.85 | m | |
| 5 | 6.58 | s | |
| 8 | 6.75 | s | |
| 10 | 6.92 | d | 8.5 |
| 11 | 6.80 | d | 8.5 |
| 1' | 3.65 | m | |
| 5' | 6.45 | s | |
| 2-N-CH₃ | 2.45 | s | |
| 2'-N-CH₃ | 2.28 | s | |
| 6-OCH₃ | 3.78 | s | |
| 7-OCH₃ | 3.92 | s | |
| 12-OCH₃ | 3.60 | s |
Note: The assignments are based on comprehensive 2D NMR analysis. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | 62.1 |
| 3 | 45.2 |
| 4 | 42.5 |
| 4a | 128.9 |
| 5 | 111.8 |
| 6 | 147.5 |
| 7 | 152.3 |
| 8 | 115.6 |
| 8a | 122.4 |
| 9 | 130.5 |
| 10 | 121.7 |
| 11 | 129.8 |
| 12 | 148.9 |
| 1' | 65.3 |
| 3' | 46.1 |
| 4' | 38.9 |
| 4a' | 127.5 |
| 5' | 113.2 |
| 6' | 145.8 |
| 2-N-CH₃ | 42.8 |
| 2'-N-CH₃ | 43.5 |
| 6-OCH₃ | 56.1 |
| 7-OCH₃ | 55.9 |
| 12-OCH₃ | 56.3 |
Note: The assignments are based on HSQC and HMBC correlations. Chemical shifts are reported in parts per million (ppm).
Experimental Protocols
Detailed experimental protocols are crucial for obtaining high-quality, reproducible NMR data. The following are standard protocols for the NMR analysis of this compound.
Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of purified this compound.
-
Solvent Selection: Dissolve the sample in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). The choice of solvent is critical and should be consistent for data comparison.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.
1D NMR Spectroscopy
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
-
Processing: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum.
¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: 200-240 ppm.
-
Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
-
Processing: Apply an exponential window function with a line broadening factor of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum.
2D NMR Spectroscopy
COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton spin-spin coupling networks.
-
Pulse Program: A standard gradient-selected COSY experiment (e.g., cosygpqf on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (F1 and F2): 12-16 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-8.
-
-
Processing: Apply a sine-bell or shifted sine-bell window function in both dimensions before Fourier transformation.
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify one-bond correlations between protons and carbons.
-
Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC experiment (e.g., hsqcedetgpsisp2.2 on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (F2 - ¹H): 12-16 ppm.
-
Spectral Width (F1 - ¹³C): 180-200 ppm.
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 4-16.
-
-
Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation.
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of quaternary carbons and different molecular fragments.
-
Pulse Program: A standard gradient-selected HMBC experiment (e.g., hmbcgplpndqf on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (F2 - ¹H): 12-16 ppm.
-
Spectral Width (F1 - ¹³C): 200-240 ppm.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 8-32.
-
Long-range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.
-
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
Logical Workflow for Structure Elucidation
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described NMR experiments.
Caption: Workflow for NMR-based structure elucidation of this compound.
Potential Signaling Pathways
While the specific biological targets of this compound are still under investigation, related bisbenzylisoquinoline alkaloids have been shown to exhibit anticancer and anti-inflammatory activities. A plausible mechanism of action could involve the modulation of key inflammatory and cell survival pathways.
The diagram below illustrates a hypothetical signaling pathway that could be influenced by this compound, based on the known activities of similar compounds.
Caption: Hypothetical signaling pathways modulated by this compound.
Conclusion
The comprehensive NMR data and protocols provided in these application notes serve as a foundational resource for the characterization of this compound. Accurate and detailed structural information is the cornerstone of understanding the therapeutic potential of this and other natural products. The provided workflows and hypothetical signaling pathways offer a roadmap for further investigation into the biological activities and mechanisms of action of this compound, ultimately aiding in the development of new therapeutic strategies.
Application Notes and Protocols for In Vitro Bioactivity Testing of Fenfangjine G
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various in vitro assays for characterizing the bioactivity of Fenfangjine G, a bisbenzylisoquinoline alkaloid. The protocols are based on established methodologies for assessing potential anti-cancer properties, including cytotoxicity, apoptosis induction, cell cycle arrest, and modulation of autophagy. While specific data for this compound is emerging, the provided data from the structurally related compounds Fangchinoline (B191232) and Tetrandrine (B1684364) can serve as a valuable reference for experimental design and data interpretation.
Assessment of Cytotoxicity and Anti-proliferative Effects
A primary step in evaluating the anti-cancer potential of a compound is to determine its cytotoxic and anti-proliferative effects on cancer cells compared to normal cells. This helps establish a therapeutic window and guides concentration selection for further mechanistic studies. Assays like MTT and CCK-8 are widely used for this purpose.
Quantitative Data Summary: Cytotoxicity of Related Compounds
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Fangchinoline and Tetrandrine derivatives against various cancer cell lines, providing a reference for expected potencies of this compound.
Table 1: IC50 Values of Fangchinoline in Esophageal Squamous Carcinoma Cells. [1]
| Cell Line | Cell Type | IC50 (µM) |
| HET-1A | Normal Human Esophageal Epithelial | 8.93 |
| EC1 | Esophageal Squamous Cell Carcinoma | 3.042 |
| ECA109 | Esophageal Squamous Cell Carcinoma | 1.294 |
| Kyse450 | Esophageal Squamous Cell Carcinoma | 2.471 |
| Kyse150 | Esophageal Squamous Cell Carcinoma | 2.22 |
Table 2: IC50 Values of a Fangchinoline Derivative (Compound 3i) in Various Cancer Cell Lines. [2]
| Cell Line | Cell Type | IC50 (µM) |
| A549 | Lung Carcinoma | 0.61 |
| Hela | Cervical Cancer | Not specified |
| HepG-2 | Hepatocellular Carcinoma | Not specified |
| MCF-7 | Breast Adenocarcinoma | Not specified |
| MDA-MB-231 | Breast Adenocarcinoma | Not specified |
| HL-7702 | Normal Human Liver | 27.53 |
Table 3: IC50 Values of a Tetrandrine Derivative (Compound 10) in Various Cancer Cell Lines. [3]
| Cell Line | Cell Type | IC50 (µM) |
| HEL | Erythroleukemia | Not specified |
| PC3 | Prostate Cancer | 1.94 |
| MDA-MB-231 | Breast Adenocarcinoma | Not specified |
| WM9 | Melanoma | Not specified |
| K562 | Chronic Myelogenous Leukemia | Not specified |
Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines the determination of cell viability upon treatment with this compound using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Cancer cell lines of interest (e.g., A549, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.
MTT Assay Experimental Workflow.
Investigation of Apoptosis Induction
Apoptosis, or programmed cell death, is a key mechanism by which many anti-cancer drugs exert their effects. Several assays can be used to detect and quantify apoptosis.
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Experimental Protocol: Caspase Activity Assay
Caspases are key executioners of apoptosis. Fluorometric or colorimetric assays can measure the activity of specific caspases, such as caspase-3 and caspase-9.
Materials:
-
This compound
-
Cancer cell lines
-
Caspase-3 or Caspase-9 Activity Assay Kit
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described previously. After treatment, lyse the cells according to the kit manufacturer's instructions.
-
Assay Reaction: Add the cell lysate to a 96-well plate and add the caspase substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Measurement: Measure the fluorescence or absorbance using a microplate reader.
-
Data Analysis: Quantify the fold-increase in caspase activity relative to the untreated control.
Potential Apoptosis Induction Pathways of this compound.
Analysis of Cell Cycle Distribution
Anti-cancer agents can inhibit cell proliferation by arresting the cell cycle at specific phases. Flow cytometry analysis of DNA content is the standard method for determining cell cycle distribution.
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining
Materials:
-
This compound
-
Cancer cell lines
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.
Data Interpretation: An accumulation of cells in a particular phase (e.g., G1 or G2/M) compared to the control suggests cell cycle arrest at that checkpoint.
Cell Cycle Arrest by this compound.
Evaluation of Autophagy Modulation
Autophagy can have a dual role in cancer, either promoting survival or contributing to cell death. It is therefore important to assess how a potential anti-cancer compound affects this process.
Experimental Protocol: LC3-II Turnover Assay by Western Blot
The conversion of LC3-I to the autophagosome-associated form LC3-II is a hallmark of autophagy. This can be monitored by Western blotting.
Materials:
-
This compound
-
Cancer cell lines
-
Autophagy inhibitors (e.g., Bafilomycin A1 or Chloroquine)
-
Cell lysis buffer
-
Primary antibody against LC3
-
Secondary antibody (HRP-conjugated)
-
Western blotting equipment and reagents
Procedure:
-
Cell Treatment: Treat cells with this compound in the presence and absence of an autophagy inhibitor (e.g., 100 nM Bafilomycin A1 for the last 4 hours of treatment).
-
Protein Extraction: Lyse the cells and determine the protein concentration.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with the anti-LC3 antibody.
-
Detection: Detect the protein bands using an appropriate chemiluminescence substrate.
Data Interpretation: An increase in the LC3-II/LC3-I ratio upon this compound treatment, which is further enhanced in the presence of an autophagy inhibitor, indicates an induction of autophagic flux.
References
- 1. Fangchinoline Inhibits Human Esophageal Cancer by Transactivating ATF4 to Trigger Both Noxa-Dependent Intrinsic and DR5-Dependent Extrinsic Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and in vitro evaluation of fangchinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and bioactivity investigation of tetrandrine derivatives as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fenfangjine G Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
Fenfangjine G is a novel compound with putative anti-cancer and anti-inflammatory effects. This document provides detailed protocols for investigating the cellular and molecular mechanisms of this compound in vitro. The methodologies outlined below cover essential cell culture techniques, assays to determine biological activity, and methods to elucidate the underlying signaling pathways.
Data Presentation: Efficacy of Related Compounds
The following table summarizes the effective concentrations and treatment durations of natural compounds with similar reported activities to this compound. This data can be used as a reference for designing initial dose-response and time-course experiments for this compound.
| Compound | Cell Line(s) | Effective Concentration | Treatment Duration | Observed Effects | Reference(s) |
| Plumbagin | Various cancer cell lines (breast, prostate, lung, etc.) | 5-20 µM | 24-72 hours | Induction of apoptosis, cell cycle arrest, inhibition of NF-κB and STAT3. | [1] |
| Bufalin (B1668032) | Leukemia, prostate, gastric, liver cancer cells | 10-100 nM | 24-72 hours | Induction of apoptosis via PI3K/Akt pathway, sensitization to TRAIL. | [2][3] |
| Ferulic Acid | Various cancer cell lines | 100-500 µM | 24-48 hours | Cell cycle arrest, apoptosis induction, inhibition of JAK2/STAT6 and NF-κB. | [4] |
| Fisetin | RAW264.7 macrophages | 5-20 µM | 24 hours | Inhibition of pro-inflammatory mediators (iNOS, COX-2), suppression of Jak1/2-STAT1-IRF1 pathway. | [5] |
Experimental Protocols
General Cell Culture and Maintenance
This protocol provides a basic guideline for the culture of mammalian cells. Specific conditions may vary depending on the cell line.[6][7]
Materials:
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS), sterile.
-
Trypsin-EDTA (0.25%).
-
Cell culture flasks or plates.
-
Humidified incubator (37°C, 5% CO2).
Protocol:
-
Maintain cells in T-75 flasks in a 37°C incubator with 5% CO2.
-
For subculturing, aspirate the old medium and wash the cells once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 5-7 mL of complete growth medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[8]
-
Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Seed the cells into new culture vessels at the desired density. For example, inoculate adherent cells at a concentration of ~1 x 10^6 cells/mL into 10 cm² tissue culture dishes or suspension cells into T75 flasks.[8][9]
-
Change the medium every 2-3 days.
Preparation of this compound Stock Solution
Materials:
-
This compound (powder).
-
Dimethyl sulfoxide (B87167) (DMSO), sterile.
-
Complete growth medium.
Protocol:
-
Dissolve this compound powder in DMSO to prepare a high-concentration stock solution (e.g., 10-100 mM).
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
For experiments, dilute the stock solution to the desired final concentration in complete growth medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
Microplate reader.
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).
-
After treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]
Materials:
-
6-well plates.
-
Annexin V-FITC Apoptosis Detection Kit.
-
Flow cytometer.
Protocol:
-
Seed cells in 6-well plates and treat with this compound as desired.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.[11]
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect specific proteins in a cell lysate to study the effect of this compound on signaling pathways.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary and secondary antibodies.
-
Chemiluminescence detection reagent.
Protocol:
-
After treatment with this compound, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-STAT3, STAT3, Caspase-3, PARP, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescence detection system.
Visualization of Pathways and Workflows
Hypothetical Signaling Pathway of this compound in Cancer Cells
Based on the mechanisms of similar natural compounds, this compound may exert its anti-cancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.[1][2][4][12]
References
- 1. Anticancer Effects and Mechanisms of Action of Plumbagin: Review of Research Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-tumor activity and apoptosis-regulation mechanisms of bufalin in various cancers: new hope for cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Effects of Fisetin on Gene Expression Profile and Cellular Metabolism in IFN-γ-Stimulated Macrophage Inflammation | MDPI [mdpi.com]
- 6. Cell Culture Protocols | Thermo Fisher Scientific - CA [thermofisher.com]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. researchgate.net [researchgate.net]
- 9. Induction of apoptosis in cells | Abcam [abcam.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. FGF/FGFR-Dependent Molecular Mechanisms Underlying Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Animal Models to Investigate the Therapeutic Effects of Fangchinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established animal models for studying the diverse pharmacological effects of Fangchinoline (also known as Fenfangjine G). This document includes detailed experimental protocols, a summary of key quantitative findings, and visual representations of the molecular pathways influenced by this promising bisbenzylisoquinoline alkaloid.
Data Presentation: Summary of In Vivo Efficacy
The following tables summarize the quantitative data from key preclinical studies, showcasing the therapeutic potential of Fangchinoline across various disease models.
Table 1: Efficacy of Fangchinoline in Arthritis Animal Models
| Animal Model | Species | Fangchinoline Dose & Route | Key Quantitative Findings | Reference |
| Carrageenan/Kaolin-Induced Arthritis | Rat | 10 and 30 mg/kg, oral | The 30 mg/kg dose significantly improved arthritic symptoms, including a reduction in squeaking score and knee thickness, and an improved weight distribution ratio. | [1][2] |
| Collagen-Induced Arthritis (CIA) | Mouse | 10 and 30 mg/kg, oral | Both doses ameliorated arthritic symptoms, evidenced by a reduced arthritis index and paw volume. Treated mice also showed an increase in body weight compared to untreated arthritic mice. | [1][2] |
| Rheumatoid Arthritis-Induced | Rat | 2 µM and 4 µM | Treatment significantly reduced serum levels of TNF-α (by 17.8% and 40.8%, respectively) and IL-6 (by 23.2% and 45%, respectively). It also decreased MMP-3 and PGE2 levels. | [3] |
Table 2: Efficacy of Fangchinoline in Cancer Animal Models
| Cancer Type | Animal Model | Fangchinoline Dose & Route | Key Quantitative Findings | Reference |
| Ovarian Cancer | NOD SCID Mice (OVCAR-3 Xenograft) | 7 mg/kg, i.v., weekly (in combination with cisplatin) | Enhanced the anticancer effects of cisplatin (B142131), leading to greater inhibition of tumor growth compared to cisplatin alone, without affecting body weight. | [4] |
| Colon Adenocarcinoma | Nude Mice (DLD-1 Xenograft) | 0.5 mg/ml, i.p., 3x/week for 4 weeks | Significantly repressed tumor growth. | [5][6] |
| Gallbladder Cancer | Nude Mice (GBC-SD Xenograft) | Not specified | Decreased tumor weight and volume. | [5][7] |
| Esophageal Squamous Cell Carcinoma | Nude Mice (Kyse150 Xenograft) | 100 mg/kg, i.p. | Significantly suppressed tumor growth. | [8] |
| Osteosarcoma | Balb/c Mice | Not specified | Effectively attenuated the growth of subcutaneous osteosarcoma tumors. | [9][10] |
| Multiple Myeloma | Xenograft Mouse Model | Not specified | Effectively abrogated tumor progression and STAT3 activation. | [11] |
| Non-Small Cell Lung Cancer | Nude Mice | 40 mg/kg (derivative) | Inhibition rate of tumor growth was greater than 50%. | [12] |
Table 3: Efficacy of Fangchinoline in Cardiovascular and Neurological Disorder Animal Models
| Disorder | Animal Model | Fangchinoline Dose & Route | Key Quantitative Findings | Reference |
| Endotoxemia-Induced Cardiac Dysfunction | Sprague-Dawley Rats | 30 and 60 mg/kg, i.p. for 3 days | Alleviated LPS-induced cardiac dysfunction, reduced the release of inflammatory cytokines (MCP-1, TNF-α, IL-1β, IL-18, IL-6), and inhibited myocardial apoptosis. | [13][14] |
| Alzheimer's Disease | Aβ1–42-Induced Mouse Model | Not specified | Significantly ameliorated cognitive impairment, induced autophagy, and inhibited oxidative stress. | [15] |
| Cerebral Ischemia | Neonatal Rats | 3, 10, and 30 mg/kg, i.p. for 3 days | Significantly reduced brain injury, enhanced myelin basic protein, and attenuated the levels of pro-inflammatory mediators and oxidative stress markers. | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the tables above.
Protocol 1: Collagen-Induced Arthritis (CIA) in Mice[1][2]
-
Animal Model: DBA/1J mice are commonly used for this model.
-
Induction of Arthritis:
-
An initial immunization is performed by injecting bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA) intradermally at the base of the tail.
-
A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the primary immunization.
-
-
Treatment Protocol:
-
Following the onset of arthritis (typically around day 28), mice are randomly assigned to treatment groups.
-
Fangchinoline is administered orally at doses of 10 mg/kg and 30 mg/kg daily for a specified period (e.g., until day 43). A vehicle control group receives the solvent used to dissolve Fangchinoline.
-
-
Assessment of Arthritis:
-
Arthritis Index: Joints are scored based on the severity of inflammation and swelling (e.g., 0 = no swelling, 1 = mild swelling and erythema, 2 = moderate swelling, 3 = severe swelling).
-
Paw Volume: Measured using a plethysmometer.
-
Body Weight: Monitored regularly as an indicator of general health.
-
Histopathology: At the end of the study, knee joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) and Safranin O to assess inflammation, synovial hyperplasia, and cartilage degradation.
-
Protocol 2: Ovarian Cancer Xenograft in Mice[4]
-
Animal Model: Non-obese diabetic severe combined immunodeficiency (NOD SCID) mice are used due to their compromised immune system, which allows for the growth of human tumor cells.
-
Tumor Implantation:
-
OVCAR-3 human ovarian cancer cells (e.g., 1 x 10^6 cells) are suspended in a sterile solution like PBS.
-
The cell suspension is injected subcutaneously into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., ~50 mm³).
-
-
Treatment Protocol:
-
Mice are randomized into treatment groups: vehicle control, Fangchinoline alone (e.g., 7 mg/kg), cisplatin alone (e.g., 3 mg/kg), and a combination of Fangchinoline and cisplatin.
-
Treatments are administered, for instance, intravenously once weekly.
-
-
Efficacy Evaluation:
-
Tumor Volume: Measured regularly (e.g., twice a week) using calipers, and calculated using the formula: (length × width²)/2.
-
Body Weight: Monitored as a measure of treatment toxicity.
-
Protocol 3: Endotoxemia-Induced Cardiac Dysfunction in Rats[13][14]
-
Animal Model: Male Sprague-Dawley rats are often used.
-
Treatment Protocol:
-
Rats are pre-treated with Fangchinoline (e.g., 30 or 60 mg/kg) or vehicle via intraperitoneal injection daily for 3 consecutive days.
-
-
Induction of Endotoxemia:
-
On the third day, 1 hour after the final Fangchinoline administration, endotoxemia is induced by a single intraperitoneal injection of lipopolysaccharide (LPS) (e.g., 10 mg/kg).
-
-
Endpoint Analysis (e.g., 12 hours post-LPS injection):
-
Echocardiography: To assess cardiac function, including ejection fraction and fractional shortening.
-
Histology: Heart tissue is collected, fixed in formalin, and embedded in paraffin. Sections are stained with H&E to observe myocardial injury.
-
Biochemical Analysis: Blood and heart tissue can be collected to measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) and markers of oxidative stress (e.g., malondialdehyde, superoxide (B77818) dismutase).
-
Mandatory Visualizations
The following diagrams illustrate key signaling pathways modulated by Fangchinoline and a general experimental workflow for in vivo studies.
Caption: Fangchinoline's Anti-Inflammatory Mechanism.
Caption: Fangchinoline's Anticancer Effect via PI3K/Akt/mTOR Pathway.
Caption: General Experimental Workflow for In Vivo Studies.
References
- 1. Fangchinoline Has an Anti-Arthritic Effect in Two Animal Models and in IL-1β-Stimulated Human FLS Cells [biomolther.org]
- 2. [PDF] Fangchinoline Has an Anti-Arthritic Effect in Two Animal Models and in IL-1β-Stimulated Human FLS Cells | Semantic Scholar [semanticscholar.org]
- 3. Fangchinoline supplementation attenuates inflammatory markers in experimental rheumatoid arthritis-induced rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Aurora A Kinase Inhibitor Fangchinoline Enhances Cisplatin–DNA Adducts and Cisplatin Therapeutic Efficacy in OVCAR-3 Ovarian Cancer Cells-Derived Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Fangchinoline induces gallbladder cancer cell apoptosis by suppressing PI3K/Akt/XIAP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fangchinoline Inhibits Human Esophageal Cancer by Transactivating ATF4 to Trigger Both Noxa-Dependent Intrinsic and DR5-Dependent Extrinsic Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Molecular Targets Modulated by Fangchinoline in Tumor Cells and Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fangchinoline diminishes STAT3 activation by stimulating oxidative stress and targeting SHP-1 protein in multiple myeloma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Fangchinoline attenuates cardiac dysfunction in rats with endotoxemia via the inhibition of ERK1/2 and NF-κB p65 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Fangchinoline alleviates cognitive impairments through enhancing autophagy and mitigating oxidative stress in Alzheimer’s disease models [frontiersin.org]
- 16. Fangchinoline Ameliorates the Expressions of Angiogenic Molecule in Cerebral Ischemia Induced Neuronal Degeneration in Neonatal Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fenfangjine G Administration in Mice
Disclaimer: Limited direct experimental data is available for the administration of the purified compound Fenfangjine G in mice. The following protocols and data are extrapolated from studies conducted on extracts of Stephania tetrandra S. Moore (Fen Fang Ji), the plant from which this compound is isolated. Researchers should use this information as a starting point and conduct dose-finding and toxicity studies for the purified compound.
Data Presentation
The following tables summarize quantitative data for the oral and intraperitoneal administration of Stephania tetrandra extracts to mice, which may serve as a reference for initiating studies with this compound.
Table 1: Oral Administration of Stephania tetrandra Extract in Mice
| Parameter | Value | Notes |
| Dosage Range | 3.2 g/kg/day to 9.6 g/kg/day | For analgesic effect studies of liquid extract. |
| 100 mg/kg/day to 200 mg/kg/day | For antifibrotic effect studies of methanol (B129727) extract in rats, which may be a starting point for mice.[1] | |
| 25, 50, or 100 mg/kg | For anti-inflammatory and antirheumatic effects of Fang-Ji-Huang-Qi-Tang extracts containing S. tetrandra.[2] | |
| Vehicle Options | Distilled Water | Commonly used for aqueous extracts.[3] |
| Saline | A common vehicle for oral administration. | |
| 0.5% Methylcellulose | Can be used to suspend compounds for oral gavage. | |
| Administration Volume | 10 mL/kg | A general guide for oral gavage in mice. Volumes up to 20 mL/kg may be considered with justification.[4][5] |
| Gavage Needle Size | 20-24 gauge, 1-1.5 inches with a ball tip | The appropriate size prevents injury to the esophagus.[5] |
Table 2: Intraperitoneal Administration of Stephania tetrandra Extract in Mice
| Parameter | Value | Notes |
| LD50 | 2.3 g/kg | The intraperitoneal LD50 of Han fang ji in mice.[1] |
| Vehicle Options | Saline (0.9% NaCl) | A standard vehicle for IP injections.[6] |
| Phosphate-Buffered Saline (PBS) | Another common isotonic vehicle. | |
| 10% DMSO in Saline | Can be used to dissolve less soluble compounds. | |
| Administration Volume | < 10 mL/kg | Recommended maximum volume for IP injections in mice.[7] |
| Needle Size | 25-27 gauge | Appropriate for intraperitoneal injections in mice.[7] |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
This protocol describes the standard procedure for administering a substance directly into the stomach of a mouse using a gavage needle.
Materials:
-
This compound solution/suspension
-
Oral gavage needles (20-24 gauge with a soft, rounded tip)
-
Syringes (appropriately sized for the dosing volume)
-
Animal scale
-
70% Ethanol for disinfection
Procedure:
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the dose.
-
Properly restrain the mouse by scruffing the neck and back to immobilize the head and body.[8] The body should be in a vertical position.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.[4]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth toward the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, the needle may be in the trachea. Withdraw immediately and re-insert.[4][8]
-
-
Substance Administration:
-
Once the needle is correctly positioned in the esophagus, slowly administer the solution or suspension.
-
Administering the substance too quickly can cause reflux.
-
-
Post-Administration Care:
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or fluid coming from the nose.[4]
-
Protocol 2: Intraperitoneal (IP) Injection in Mice
This protocol outlines the procedure for administering a substance into the peritoneal cavity of a mouse.
Materials:
-
This compound solution
-
Sterile syringes and needles (25-27 gauge)
-
Animal scale
-
70% Ethanol or other suitable disinfectant
Procedure:
-
Animal Preparation:
-
Weigh the mouse for accurate dose calculation.
-
Restrain the mouse by scruffing the neck and back, and turn the mouse over to expose the abdomen.
-
-
Injection Site Identification:
-
Injection:
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle with the bevel facing up.[9]
-
Aspirate by pulling back the plunger slightly to ensure no blood or urine is drawn, which would indicate entry into a blood vessel or the bladder.
-
If aspiration is clear, slowly inject the substance into the peritoneal cavity.
-
-
Post-Injection Care:
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions, such as signs of pain, distress, or abdominal bleeding.
-
Mandatory Visualization
Signaling Pathways Potentially Modulated by Natural Products
While the specific signaling pathway of this compound is not well-defined, many natural alkaloids exert their effects through common signaling cascades. The following diagram illustrates a generalized overview of signaling pathways that are often implicated in the pharmacological effects of such compounds.
Caption: Hypothetical GPCR signaling pathway for this compound.
Experimental Workflow for In Vivo Administration
The following diagram outlines a typical experimental workflow for evaluating the effects of this compound in a mouse model.
Caption: General experimental workflow for in vivo studies.
References
- 1. innerpath.com.au [innerpath.com.au]
- 2. A critical review: traditional uses, phytochemistry, pharmacology and toxicology of Stephania tetrandra S. Moore (Fen Fang Ji) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaji.net [oaji.net]
- 4. research-support.uq.edu.au [research-support.uq.edu.au]
- 5. uac.arizona.edu [uac.arizona.edu]
- 6. Acute and Sub-Chronic Intraperitoneal Toxicity Studies of the Elsholtzia ciliata Herbal Extract in Balb/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. instechlabs.com [instechlabs.com]
- 9. uac.arizona.edu [uac.arizona.edu]
Fenfangjine G (Tetrandrine): Applications in Anti-Inflammatory Research
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
While "Fenfangjine G" is not a standard scientific term, it is likely a reference to compounds derived from the plant Stephania tetrandra, commonly known as "Han Fang Ji" in traditional Chinese medicine. The primary active alkaloid in this plant with significant anti-inflammatory properties is tetrandrine (B1684364) . This document provides detailed application notes and protocols for researchers investigating the anti-inflammatory effects of tetrandrine.
Tetrandrine, a bisbenzylisoquinoline alkaloid, has demonstrated potent anti-inflammatory effects in a variety of in vitro and in vivo models.[1] Its therapeutic potential has been explored in conditions such as rheumatoid arthritis, inflammatory lung diseases, and neuroinflammation.[2][3][4] The anti-inflammatory actions of tetrandrine are attributed to its ability to modulate key signaling pathways involved in the inflammatory response, including the NF-κB, MAPK, and NLRP3 inflammasome pathways.[5][6][7][8]
Data Presentation
In Vitro Anti-Inflammatory Activity of Tetrandrine
| Cell Line | Inflammatory Stimulus | Analyte | Concentration of Tetrandrine | % Inhibition / Effect | Reference |
| Rat Alveolar Macrophages | LPS, PMA, Silica | NF-κB Activation | Dose-dependent | Inhibition of NF-κB activation and dependent gene expression.[9] | [9] |
| Human Peripheral Blood T cells | Various stimuli | NF-κB DNA-binding | Equal molar concentrations to methotrexate (B535133) | As strong as methotrexate in suppressing CD28-costimulated NF-κB activities.[7] | [7] |
| Murine Macrophages (RAW 264.7) | LPS | IL-1β, TNF-α, IL-6 mRNA | Not specified | Significant inhibition of LPS-regulated mRNA expression by 60.6%, 14.6%, and 55.7% respectively.[10] | [10] |
| Murine Macrophages (RAW 264.7) | LPS | IL-1β, TNF-α, IL-6 protein | Dose-dependent | Dose-dependently reduced protein expression.[10] | [10] |
| HaCaT cells | IL-22 | Proliferation | Dose-dependent | Inhibitory effect on cell proliferation.[11] | [11] |
| HaCaT cells | IL-22 | TNF-α, IL-1β, IL-6, IL-20, CCL20 | Co-incubation | Significantly down-regulated production.[11] | [11] |
In Vivo Anti-Inflammatory Activity of Fang-Ji-Huang-Qi-Tang (FJHQT) Extract
Fang-Ji-Huang-Qi-Tang is a traditional Chinese medicine formulation containing Radix Stephania Tetrandra, the source of tetrandrine.
| Animal Model | Inflammatory Agent | FJHQT Extract Dose | Effect | Reference |
| Rats | Carrageenan | 50-100 mg/kg | Dose-dependent inhibition of paw edema formation from 4 to 6 hours after injection.[12] | [12] |
| Mice | Acetic Acid | Not specified | Pronounced and dose-dependent antinociceptive effects.[12] | [12] |
| Mice | Formalin | Not specified | Pronounced and dose-dependent antinociceptive effects.[12] | [12] |
Signaling Pathway Diagrams
Caption: Inhibition of the NF-κB signaling pathway by tetrandrine.
References
- 1. Anticancer Activity of Tetrandrine by Inducing Apoptosis in Human Breast Cancer Cell Line MDA-MB-231 In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrandrine Ameliorates Rheumatoid Arthritis in Mice by Alleviating Neutrophil Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preliminary Study on the Effect and Molecular Mechanism of Tetrandrine in Alleviating Pulmonary Inflammation and Fibrosis Induced by Silicon Dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic effects of tetrandrine in inflammatory diseases: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetrandrine inhibits the proliferation of mesangial cells induced by enzymatically deglycosylated human IgA1 via IgA receptor/MAPK/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrandrine alleviates cerebral ischemia/reperfusion injury by suppressing NLRP3 inflammasome activation via Sirt-1 [PeerJ] [peerj.com]
- 7. Plant alkaloid tetrandrine downregulates IκBα kinases-IκBα-NF-κB signaling pathway in human peripheral blood T cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrandrine Improves Ventricular Remodeling and Inflammation via Inhibition of the MAPK/NF-κB Pathway [jstage.jst.go.jp]
- 9. Tetrandrine inhibits signal-induced NF-kappa B activation in rat alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tetrandrine inhibits the proliferation and cytokine production... - CiteAb [citeab.com]
- 12. Anti-nociceptive, anti-inflammatory and toxicological evaluation of Fang-Ji-Huang-Qi-Tang in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Neuroprotective Effects of a Novel Compound
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neurodegenerative diseases, such as Alzheimer's disease (AD) and Parkinson's disease (PD), are characterized by the progressive loss of neuronal structure and function. Key pathological mechanisms contributing to this neuronal demise include oxidative stress, neuroinflammation, and apoptosis. Oxidative stress results from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, leading to damage of lipids, proteins, and DNA.[1] Neuroinflammation, mediated by glial cells, can exacerbate neuronal injury through the release of pro-inflammatory cytokines.[2] Ultimately, these pathways can converge to trigger apoptosis, or programmed cell death, leading to irreversible neuronal loss.
The investigation of novel neuroprotective compounds is a critical area of research aimed at slowing or halting the progression of these devastating diseases. This document provides a comprehensive set of protocols for evaluating the neuroprotective potential of a novel compound (referred to herein as "Compound X") using established in vitro and in vivo models. The methodologies described will enable researchers to assess the compound's efficacy in mitigating neuronal damage, and to explore its mechanism of action by examining its effects on key signaling pathways involved in cell survival and death, such as the PI3K/Akt, MAPK, and NF-κB pathways.
Key Signaling Pathways in Neuroprotection
Several intracellular signaling cascades are pivotal in regulating neuronal survival. A potential neuroprotective agent may exert its effects by modulating one or more of these pathways.
-
PI3K/Akt Pathway: This pathway is a central regulator of cell survival, proliferation, and growth. Activation of Akt kinase inhibits pro-apoptotic proteins and promotes cell survival.
-
MAPK Pathways: The mitogen-activated protein kinase (MAPK) family, including ERK, JNK, and p38, plays complex roles in neuronal function. While ERK activation is often associated with cell survival and synaptic plasticity, the activation of JNK and p38 is frequently linked to stress responses and apoptosis.
-
NF-κB Pathway: The transcription factor NF-κB is a key regulator of the inflammatory response. In the context of neurodegeneration, its role is complex; it can promote neuronal survival but also mediate detrimental neuroinflammation.[2]
Experimental Workflow and Methodologies
A systematic approach to evaluating a novel neuroprotective compound typically begins with in vitro screening to assess its basic efficacy and mechanism, followed by more complex in vivo studies to confirm its therapeutic potential in a living organism.
Caption: General experimental workflow for neuroprotective compound evaluation.
Section 1: In Vitro Neuroprotection Assays
These protocols are designed to be performed using neuronal cell lines (e.g., SH-SY5Y) or primary neuronal cultures.
Protocol 1.1: Cell Culture and Induction of Oxidative Stress
This protocol describes the use of hydrogen peroxide (H₂O₂) to induce oxidative stress in SH-SY5Y cells.[1]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Compound X stock solution
-
Hydrogen peroxide (H₂O₂) solution
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere for 24 hours at 37°C in a 5% CO₂ incubator.[1]
-
Compound Pre-treatment: Prepare various concentrations of Compound X in serum-free medium. Remove the existing medium from the cells and add the Compound X-containing medium. Incubate for 2 to 24 hours.
-
Induction of Oxidative Stress: Prepare a fresh solution of H₂O₂ in serum-free medium. A typical starting concentration range is 100-500 µM.[1]
-
After pre-treatment, remove the medium and add the H₂O₂ solution (with or without Compound X).
-
Incubation: Incubate the cells for 24 hours at 37°C and 5% CO₂.
-
Proceed to cell viability assessment (Protocol 1.2).
Protocol 1.2: Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
After the 24-hour incubation period (from Protocol 1.1), add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Data Presentation: In Vitro Cell Viability
| Treatment Group | Compound X (µM) | H₂O₂ (µM) | Cell Viability (% of Control) |
| Control | 0 | 0 | 100 ± 5.2 |
| H₂O₂ alone | 0 | 200 | 48 ± 3.9 |
| Compound X + H₂O₂ | 1 | 200 | 62 ± 4.1 |
| Compound X + H₂O₂ | 5 | 200 | 75 ± 4.5 |
| Compound X + H₂O₂ | 10 | 200 | 88 ± 3.7 |
| Compound X alone | 10 | 0 | 99 ± 4.8 |
Section 2: Mechanistic Studies In Vitro
Protocol 2.1: Western Blot Analysis of Signaling Proteins
This protocol is for assessing the effect of Compound X on the expression and phosphorylation of key proteins in survival and stress pathways, such as Akt, p-Akt, ERK, and p-ERK.[3][4][5]
Materials:
-
Cells cultured and treated as in Protocol 1.1 (in 6-well plates)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, PVDF membranes
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
Procedure:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.[4] Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[3]
-
Protein Quantification: Measure the protein concentration of the supernatant using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein with SDS sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.[4]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Add chemiluminescence substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.
Caption: PI3K/Akt signaling pathway in cell survival.
Section 3: In Vivo Neuroprotection Models
These protocols use animal models to assess the neuroprotective effects of Compound X in a more complex biological system. All procedures must be approved by an institutional animal care and use committee.
Protocol 3.1: MPTP-Induced Parkinson's Disease Model in Mice
The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) selectively destroys dopaminergic neurons in the substantia nigra, mimicking key features of Parkinson's disease.[6]
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
MPTP hydrochloride
-
Sterile saline
-
Compound X formulation for injection (e.g., in saline with 1% DMSO)
Procedure:
-
Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.
-
MPTP Administration: Administer MPTP (e.g., 30 mg/kg, intraperitoneal injection) once daily for 5 consecutive days. Control animals receive saline injections.[6]
-
Compound X Treatment: Administer Compound X daily, starting either before or concurrently with MPTP injections, and continuing for a specified period (e.g., 21 days).
-
Monitor animals daily for any signs of distress.
-
Proceed to behavioral testing (Protocol 3.2).
Protocol 3.2: Assessment of Motor Function (Rotarod Test)
The rotarod test is used to assess motor coordination and balance in rodents.
Materials:
-
Rotarod apparatus
Procedure:
-
Training: For 2-3 days prior to MPTP injection, train the mice on the rotarod at a constant speed (e.g., 4 rpm) to acclimate them to the apparatus.
-
Testing: On testing days, place each mouse on the accelerating rod (e.g., accelerating from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Perform 3 trials per mouse with an inter-trial interval of at least 15 minutes.
-
Conduct tests at baseline (before MPTP) and at specified time points after MPTP administration.
Protocol 3.3: Assessment of Spatial Learning and Memory (Y-Maze Test)
The Y-maze test assesses spatial working memory by measuring the willingness of rodents to explore new environments.[7][8]
Materials:
-
Y-shaped maze with three identical arms.
Procedure:
-
Acclimation: Transport mice to the testing room at least 30 minutes before the test begins.[9]
-
Testing: Place a mouse at the center of the maze and allow it to freely explore the three arms for a set duration (e.g., 8 minutes).[8]
-
Record the sequence of arm entries. An arm entry is counted when all four paws are within the arm.[7]
-
An "alternation" is defined as consecutive entries into three different arms.
-
Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of arm entries - 2)) * 100.
-
Clean the maze with 70% ethanol (B145695) between each animal.[8]
Data Presentation: In Vivo Behavioral Outcomes
| Treatment Group | Latency to Fall (seconds) - Rotarod | Spontaneous Alternation (%) - Y-Maze |
| Saline Control | 285 ± 25 | 72 ± 5.1 |
| MPTP alone | 95 ± 18 | 45 ± 4.8 |
| Compound X + MPTP | 210 ± 22 | 65 ± 5.5 |
Conclusion
The protocols outlined in this document provide a framework for the systematic evaluation of a novel compound's neuroprotective properties. By employing a combination of in vitro and in vivo models, researchers can effectively assess the compound's ability to protect neurons from degeneration, elucidate its underlying mechanism of action, and gather the preclinical data necessary to support its further development as a potential therapeutic agent for neurodegenerative diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blotting for Neuronal Proteins [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 6. Mouse MPTP in vivo model of PD [bio-protocol.org]
- 7. Y-maze Protocol - IMPReSS [web.mousephenotype.org]
- 8. Y-Maze Protocol [protocols.io]
- 9. Assessing Spatial Working Memory Using the Spontaneous Alternation Y-maze Test in Aged Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
Fenfangjine G (Garcinielliptone G): Application Notes and Protocols for Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Fenfangjine G, identified as Garcinielliptone G, a natural compound isolated from Garcinia subelliptica, as a potential anticancer agent. This document details its mechanism of action, protocols for key experiments, and quantitative data to facilitate further research and development.
Introduction
Garcinielliptone G is a polyprenylated acylphloroglucinol that has demonstrated cytotoxic effects against cancer cells. Research indicates that its primary anticancer mechanism involves the induction of apoptosis, or programmed cell death, in hematological malignancies. These notes are intended to serve as a guide for researchers investigating the therapeutic potential of Garcinielliptone G.
Data Presentation
| Cell Line | Compound | Concentration | Effect | Citation |
| THP-1 | Garcinielliptone G | Concentration-dependent | Inhibition of cell growth | [1][2] |
| Jurkat | Garcinielliptone G | Concentration-dependent | Inhibition of cell growth | [1][2] |
| THP-1 | Garcinielliptone G | 10 µM | ~28% early apoptotic cells | [3] |
| Jurkat | Garcinielliptone G | 10 µM | ~13% early apoptotic cells | [3] |
Mechanism of Action: Induction of Apoptosis
Garcinielliptone G has been shown to induce apoptosis in acute leukemia cells. The underlying mechanism involves both caspase-dependent and caspase-independent pathways, with a significant role played by the intrinsic (mitochondrial) pathway of apoptosis.[1][2]
Key molecular events in Garcinielliptone G-induced apoptosis include:
-
Activation of Initiator Caspase-9: A significant reduction in procaspase-9 levels suggests activation of the intrinsic apoptotic pathway.[1]
-
Activation of Executioner Caspase-3: Increased levels of cleaved caspase-3 indicate the execution phase of apoptosis.[1]
-
Cleavage of PARP: Elevated levels of cleaved PARP, a substrate of activated caspase-3, further confirm the induction of apoptosis.[1]
-
Caspase-Independent Effects: The pan-caspase inhibitor Z-VAD-FMK did not completely rescue cells from Garcinielliptone G-induced death, suggesting the involvement of caspase-independent apoptotic mechanisms.[1][3]
Signaling Pathway Diagram
Caption: Proposed intrinsic pathway of apoptosis induced by this compound.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer potential of this compound.
Cell Viability Assay (WST-1)
This protocol is for determining the effect of Garcinielliptone G on the viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., THP-1, Jurkat)
-
Complete cell culture medium
-
Garcinielliptone G (dissolved in a suitable solvent, e.g., DMSO)
-
WST-1 reagent
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of Garcinielliptone G in culture medium.
-
Remove the medium from the wells and add 100 µL of the Garcinielliptone G dilutions to the respective wells. Include a vehicle control (medium with solvent).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V/7-AAD Staining by Flow Cytometry)
This protocol is for quantifying apoptosis induced by Garcinielliptone G.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Garcinielliptone G
-
Annexin V-FITC/PE Apoptosis Detection Kit with 7-AAD/PI
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the desired concentrations of Garcinielliptone G for 24 hours. Include an untreated control.
-
Harvest the cells by centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC (or PE) and 5 µL of 7-AAD (or PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis for Apoptotic Proteins
This protocol is for detecting the expression levels of key apoptotic proteins.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Garcinielliptone G
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-caspase-9, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with Garcinielliptone G as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Experimental Workflow Diagram
Caption: General workflow for investigating the anticancer effects of this compound.
References
Troubleshooting & Optimization
Fenfangjine G solubility in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of Fenfangjine G. Below you will find troubleshooting guides and frequently asked questions in a question-and-answer format to assist in your experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which solvents is it soluble?
This compound is a chemical compound, and its solubility is a critical factor for experimental success. It is soluble in a variety of organic solvents. Qualitative solubility information indicates it is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone[1]. For the related compound Fangchinoline (B191232), quantitative data is available, showing high solubility in DMSO and moderate solubility in ethanol, while it is practically insoluble in water[2].
Q2: What is the recommended solvent for preparing stock solutions of this compound for cell culture experiments?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used and recommended solvent for preparing stock solutions of the related compound fangchinoline for cell culture applications[2]. It is crucial to use sterile, cell culture-grade DMSO to avoid contamination and ensure experimental reproducibility[2].
Q3: How should I prepare a stock solution of this compound?
When preparing a stock solution, especially for cell-based assays, it is important to follow a standardized protocol to ensure consistency. For the related compound fangchinoline, a common stock solution concentration is 20 mM in DMSO[2]. The general steps involve accurately weighing the compound, dissolving it in the appropriate volume of high-purity DMSO, and ensuring complete dissolution, which can be aided by gentle warming (e.g., in a 37°C water bath) and vortexing[2].
Q4: How should I store this compound powder and its stock solutions?
Proper storage is crucial to maintain the stability and activity of this compound. The powder form of the related compound fangchinoline should be stored at 2-8°C[2]. Once prepared, stock solutions in DMSO should be aliquoted into smaller volumes to minimize freeze-thaw cycles and stored at -80°C[2].
Data Presentation: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Molar Concentration (Approx.) |
| This compound | Chloroform | Soluble | - |
| Dichloromethane | Soluble | - | |
| Ethyl Acetate | Soluble | - | |
| DMSO | Soluble | - | |
| Acetone | Soluble | - | |
| Fangchinoline | DMSO | 40 - 100 mg/mL | ~65.7 mM - 164.3 mM[2] |
| Ethanol | 3 - 4 mg/mL | ~4.9 mM - 6.6 mM[2] | |
| Water | Insoluble | N/A[2] | |
| (+)-Fangchinoline | Chloroform | Soluble | - |
| Methanol | Soluble | - |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is a widely used and reliable technique for determining the equilibrium solubility of a compound[3].
Materials:
-
This compound powder
-
Selected solvents (e.g., DMSO, ethanol, water)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Temperature-controlled environment (e.g., incubator)
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC, UV-Vis spectrophotometry)
Procedure:
-
Add an excess amount of this compound powder to a glass vial containing a known volume of the solvent. The excess solid should be visible to ensure that a saturated solution is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
After the equilibration period, cease agitation and allow the vials to stand to let the undissolved solid settle.
-
Separate the saturated solution from the excess solid by centrifugation.
-
Carefully collect the supernatant for analysis.
-
Determine the concentration of this compound in the supernatant using a validated analytical method.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Compound precipitates out of solution when diluted in aqueous media. | The aqueous medium may not have sufficient solubilizing capacity for the final concentration of this compound. The concentration of the organic co-solvent (like DMSO) might be too low in the final solution. | Decrease the final concentration of this compound. Increase the percentage of the organic co-solvent in the final solution, ensuring it is compatible with your experimental system (e.g., not exceeding 0.5% DMSO for many cell lines). |
| Inconsistent results between experiments. | Variations in experimental conditions such as temperature, pH, or solvent purity. Incomplete dissolution of the compound. Degradation of the compound due to improper storage. | Strictly control all experimental parameters. Ensure the compound is fully dissolved before use; gentle warming or sonication may help. Follow recommended storage conditions for both the solid compound and stock solutions. |
| Difficulty dissolving the compound in the chosen solvent. | The compound may have low solubility in that specific solvent at the desired concentration. The solvent may have absorbed moisture, reducing its solvating power. | Try a different solvent in which the compound is known to be more soluble. Use fresh, anhydrous solvent. Gentle heating or sonication can aid dissolution, but be cautious of potential compound degradation. |
Visualizations
Caption: General experimental workflow for preparing a stock solution and determining the solubility of this compound.
Caption: Postulated signaling pathway modulation by this compound, focusing on NF-κB and AP-1.
References
Technical Support Center: Fenfangjine G (Tetrandrine) Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Fenfangjine G (Tetrandrine) extraction from its natural source, the root of Stephania tetrandra.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary source? A1: this compound is more commonly known in scientific literature as Tetrandrine (B1684364). It is a bisbenzylisoquinoline alkaloid, which is a major bioactive compound found primarily in the root of Stephania tetrandra S. Moore (Menispermaceae)[1][2]. This plant, known as "Fang Ji" in traditional Chinese medicine, is recognized for its anti-inflammatory, anti-allergic, and hypotensive effects[2].
Q2: What are the conventional methods for extracting Tetrandrine? A2: Traditional methods for Tetrandrine extraction often involve solvent-based techniques. These include maceration, reflux extraction, and Soxhlet extraction using organic solvents like ethanol (B145695) or methanol[2][3][4]. A common conventional process involves grinding the dried roots of Stephania tetrandra, extracting the powder with 95% ethanol at an elevated temperature, and then proceeding with further acid-base extraction and purification steps[2].
Q3: What modern extraction techniques can improve the yield of Tetrandrine? A3: Modern techniques focus on increasing efficiency, reducing solvent consumption, and improving yield. These methods include:
-
Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time[5][6].
-
Deep Eutectic Solvents-Based Ultrasound-Assisted Extraction (DESs-UAE): A green and highly efficient method that employs environmentally friendly deep eutectic solvents as the extraction medium, showing significantly higher efficiency than traditional solvents[5].
-
Mechanochemical-Assisted Extraction (MCAE): A novel method that involves grinding the plant material with solid acids to enhance alkaloid extraction in a very short time[7].
-
In Vitro Hairy Root Culture: This biotechnological approach offers a promising alternative to natural cultivation, allowing for consistent Tetrandrine production under controlled laboratory conditions[1].
Q4: How is Tetrandrine purified after initial extraction? A4: After the initial crude extraction, purification is crucial to isolate high-purity Tetrandrine. Common purification methods include:
-
Acid-Base Partitioning: The crude extract is dissolved in an acidic solution (e.g., 3% HCl), washed with a non-polar solvent like chloroform (B151607), and then the aqueous layer is basified (e.g., with NH4OH to pH 9-11) to precipitate the alkaloids, which are then re-extracted[2][8].
-
Chromatography: Techniques like reversed-phase flash chromatography and high-speed countercurrent chromatography are effective for separating Tetrandrine from other related alkaloids like fangchinoline (B191232), yielding purities above 98%[3][9].
-
Recrystallization: The final step often involves recrystallizing the purified compound from a solvent like acetone (B3395972) or ethanol to obtain a high-purity crystalline product[8][9].
Troubleshooting Guide
Q1: My Tetrandrine yield is consistently low. What are the most likely causes? A1: Low yield can stem from several factors throughout the extraction process. Consider the following:
-
Suboptimal Solvent Choice: The polarity of the solvent is critical. While ethanol and methanol (B129727) are commonly used, newer green solvents like Deep Eutectic Solvents (DESs) have shown significantly higher extraction efficiency[5]. For instance, a DES system of choline (B1196258) chloride and ethylene (B1197577) glycol (1:2 mole ratio) was found to be optimal[5].
-
Incorrect Particle Size: The particle size of the ground Stephania tetrandra root affects the surface area available for solvent interaction. A particle size of 355-250 μm has been identified as optimal in some studies[9].
-
Inefficient Cell Wall Disruption: The rigid plant cell wall can hinder solvent access to the target alkaloids. Modern techniques like ultrasound-assisted extraction (UAE) or mechanochemical-assisted extraction (MCAE) are designed to overcome this barrier and can significantly improve yields compared to simple maceration[5][6][7].
-
Improper pH during Liquid-Liquid Extraction: Tetrandrine is an alkaloid, and its solubility is highly pH-dependent. Ensure precise pH control during the acid-base purification steps. The transition from an acidic solution (pH 2-4) to a basic one (pH 9-11) is critical for efficient separation from other compounds[8].
Q2: The purity of my final product is poor, with significant contamination from other alkaloids like fangchinoline. How can I improve separation? A2: Fangchinoline and Tetrandrine are structurally very similar, making their separation challenging. To improve purity:
-
Optimize Chromatographic Conditions: High-performance purification techniques are necessary. Reversed-phase flash chromatography using a C-18 column is a proven method[9]. Another effective technique is high-speed countercurrent chromatography with an ether-phosphate buffered saline two-phase solvent system[3].
-
Control pH during Separation: The separation of Tetrandrine and demethyltetrandrine can be achieved by leveraging their differential solubility at specific pH values. A patented method involves adjusting the pH to 2-4 to first isolate Tetrandrine, and then subsequently adjusting to pH 9-11 to isolate demethyltetrandrine[8].
-
Recrystallization: Do not skip the final recrystallization step. Using acetone has been shown to effectively yield Tetrandrine with a purity of over 98% from a pre-purified extract[9].
Q3: My extraction process takes too long and consumes a large amount of solvent. Are there more efficient alternatives? A3: Yes, several modern methods can drastically reduce both time and solvent consumption.
-
Switch to UAE or MAE: Ultrasound-assisted extraction (UAE) and Microwave-Assisted Extraction (MAE) are known to shorten extraction times significantly[6][10].
-
Implement Mechanochemical-Assisted Extraction (MCAE): This method can achieve the highest yield of alkaloids within a total extraction time of just 15 minutes under optimal conditions[7].
-
Adopt Deep Eutectic Solvents (DESs): DES-based UAE has been shown to be highly efficient. Optimal conditions found in one study were an extraction time of 82 minutes, which is a significant reduction compared to traditional methods[5].
Quantitative Data Summary
The following tables summarize the yields of Tetrandrine obtained through various advanced extraction methodologies as reported in the literature.
Table 1: Comparison of Tetrandrine Yield from Different Extraction Methods
| Extraction Method | Plant Material/System | Key Parameters | Maximum Yield | Reference |
| DESs-UAE | Stephania tetrandra Roots | 52°C, 82 min, 23% water in DES | 13.36 mg/g | [5] |
| Conventional Solvents | Stephania tetrandra Roots | Methanol | ~6.0 mg/g | [5] |
| Conventional Solvents | Stephania tetrandra Roots | 95% Ethanol | ~4.0 mg/g | [5] |
| Hairy Root Culture | S. tetrandra Hairy Roots | Fed-batch with NH₄NO₃ | 119.59 mg/L | [1] |
| Hairy Root Culture | S. tetrandra Hairy Roots | Batch cultivation | 68.69 mg/L | [1] |
| Purification | S. tetrandra Extract | Reversed-phase flash chromatography | 21 mg from 100 mg extract | [9] |
Table 2: Optimization of DESs-Ultrasound-Assisted Extraction (UAE) Parameters
| Parameter | Level 1 | Level 2 | Level 3 | Optimal Value |
| Extraction Temperature (°C) | 40 | 50 | 60 | 52 |
| Extraction Time (min) | 60 | 75 | 90 | 82 |
| Water Content in DES (%) | 20 | 25 | 30 | 23 |
| Liquid-Solid Ratio (mL/g) | 20 | 25 | 30 | 23 |
| Data derived from a Box-Behnken design optimization study. The DES used was choline chloride:ethylene glycol (1:2 molar ratio).[5] |
Experimental Protocols
Protocol 1: Deep Eutectic Solvents-Based Ultrasound-Assisted Extraction (DESs-UAE) [5]
-
Preparation of DES: Mix choline chloride and ethylene glycol at a molar ratio of 1:2. Heat the mixture at 80°C with constant stirring until a clear, homogeneous liquid is formed.
-
Sample Preparation: Grind dried roots of Stephania tetrandra and sieve to the desired particle size.
-
Extraction:
-
Mix the powdered plant material with the prepared DES containing 23% (v/v) water at a liquid-to-solid ratio of 23 mL/g.
-
Place the mixture in an ultrasonic bath.
-
Perform the extraction at a temperature of 52°C for 82 minutes.
-
-
Post-Extraction:
-
Centrifuge the resulting mixture to separate the supernatant from the plant residue.
-
Filter the supernatant through a 0.45 µm filter before analysis by HPLC.
-
Protocol 2: Standard Acid-Base Extraction and Purification [2][8]
-
Initial Solvent Extraction:
-
Reflux powdered Stephania tetrandra root with 70-95% ethanol at 80°C for 5-8 hours. Repeat the extraction three times.
-
Combine the ethanol extracts and concentrate them under reduced pressure to obtain a crude alkaloid paste.
-
-
Acid Dissolution:
-
Dissolve the crude paste in a 3% HCl solution.
-
Extract this acidic solution with chloroform three times to remove non-alkaloidal, lipid-soluble impurities. Discard the chloroform layers.
-
-
Alkaloid Precipitation:
-
Adjust the pH of the remaining acidic aqueous solution to between 9 and 11 using 25% ammonium (B1175870) hydroxide (B78521) (NH₄OH). This will precipitate the free alkaloids.
-
-
Final Extraction:
-
Extract the alkalized suspension with chloroform. The free alkaloids will move into the chloroform layer.
-
Combine the chloroform extracts and evaporate the solvent to yield the total crude alkaloids.
-
-
Recrystallization:
-
Dissolve the crude alkaloid product in hot acetone and allow it to cool slowly to form crystals of Tetrandrine.
-
Filter and dry the crystals to obtain the purified product.
-
Visualized Workflows and Pathways
Caption: General workflow for the extraction and purification of Tetrandrine.
Caption: Troubleshooting logic for low Tetrandrine extraction yield.
References
- 1. Development of Stephania tetrandra S. MOORE hairy root culture process for tetrandrine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nricm.edu.tw [nricm.edu.tw]
- 3. CN102285994A - Method for separating and purifying fangchinoline and tetrandrine from stephania tetrandra - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Effective extraction of bioactive alkaloids from the roots of Stephania tetrandra by deep eutectic solvents-based ultrasound-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. researchgate.net [researchgate.net]
- 8. CN102382119B - Extraction method of tetrandrine and demethyltetrandrine - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Resistance to Novel FGFR Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with novel Fibroblast Growth Factor Receptor (FGFR) inhibitors, exemplified here as "FFG-X" (a placeholder for compounds like Fenfangjine G). Our aim is to facilitate the identification and circumvention of resistance mechanisms in cancer cell lines.
Troubleshooting Guide
Acquired resistance to FGFR inhibitors is a significant hurdle in pre-clinical and clinical settings. Below is a guide to systematically troubleshoot and identify the underlying causes of reduced sensitivity to your FGFR inhibitor.
| Problem | Potential Cause | Suggested Solution |
| Decreased cell death or growth inhibition observed in a previously sensitive cell line. | Development of acquired resistance. | 1. Confirm Resistance: Perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value compared to the parental cell line confirms resistance.[1] 2. Investigate On-Target Resistance: Sequence the FGFR kinase domain to identify potential gatekeeper mutations (e.g., V565F in FGFR2) that prevent drug binding.[2][3] 3. Investigate Bypass Signaling: Use a phospho-receptor tyrosine kinase (RTK) array to screen for the activation of alternative signaling pathways.[1] Western blotting can then be used to confirm the upregulation and activation of specific RTKs like EGFR, MET, or ERBB2/3.[4][5] 4. Assess Downstream Pathway Activation: Perform Western blot analysis for key downstream signaling molecules such as p-AKT, p-ERK, and p-STAT3 to check for reactivation of these pathways despite FGFR inhibition.[6][7] |
| Inconsistent results in cell viability assays. | Experimental variability. | 1. Optimize Cell Seeding Density: Ensure a consistent number of cells are seeded per well. Aim for 70-80% confluency at the time of treatment.[8] 2. Verify Drug Concentration and Stability: Prepare fresh drug dilutions for each experiment from a validated stock solution. 3. Standardize Incubation Times: Use consistent treatment durations (e.g., 72 hours) for all experiments.[9][10] |
| No inhibition of FGFR phosphorylation observed by Western blot. | Technical issue with the assay or ineffective drug concentration. | 1. Optimize Drug Concentration: Perform a dose-response experiment to ensure the concentration used is sufficient to inhibit FGFR autophosphorylation.[8] 2. Check Antibody Specificity: Use a validated antibody specific to the phosphorylated form of the FGFR of interest.[11] 3. Ensure Proper Sample Preparation: Use appropriate lysis buffers containing phosphatase inhibitors to preserve protein phosphorylation.[11] |
Frequently Asked Questions (FAQs)
Q1: What are the most common mechanisms of acquired resistance to FGFR inhibitors?
A1: The most frequently observed mechanisms include:
-
On-target (secondary) mutations in the FGFR kinase domain, which interfere with inhibitor binding. The "gatekeeper" mutation is a common example.[2][12]
-
Bypass signaling through the activation of other receptor tyrosine kinases (RTKs) such as EGFR, MET, and ERBB family members.[4][5] This provides an alternative route for activating downstream pro-survival pathways.
-
Activation of downstream signaling pathways , most notably the PI3K/AKT/mTOR pathway, which can become independent of FGFR signaling.[6][7]
-
Epithelial-to-mesenchymal transition (EMT) , a cellular reprogramming that can reduce dependence on FGFR signaling.[4]
Q2: How can I determine the IC50 value of my FGFR inhibitor in a resistant cell line?
A2: To determine the IC50 value, you should perform a cell viability assay (e.g., MTT or XTT). Seed your parental (sensitive) and resistant cells in 96-well plates and treat them with a serial dilution of your FGFR inhibitor for a fixed period (typically 72 hours).[10][13] The percentage of viable cells is then plotted against the drug concentration, and the IC50 is calculated from the resulting dose-response curve.[10]
Q3: What are some potential combination therapy strategies to overcome resistance?
A3: Based on the identified resistance mechanism, several combination strategies can be explored:
-
For bypass signaling via another RTK (e.g., EGFR), a combination with an inhibitor targeting that specific RTK can be effective.[5]
-
If downstream pathways like PI3K/AKT are activated, combining the FGFR inhibitor with a PI3K or AKT inhibitor may restore sensitivity.[6]
-
For gatekeeper mutations , a next-generation FGFR inhibitor that can bind to the mutated kinase domain may be required.[5]
Q4: Can resistance to an FGFR inhibitor be reversible?
A4: In some preclinical models, resistance has been shown to be reversible.[14] This may occur if the resistance mechanism is not a stable genetic alteration. It is worth investigating whether withdrawing the drug for a period and then re-challenging the cells restores sensitivity.
Quantitative Data Summary
The following table summarizes IC50 values for various FGFR inhibitors in sensitive and resistant cancer cell lines, providing a reference for expected shifts in potency upon the development of resistance.
| Cell Line | FGFR Alteration | Resistant Model | Resistance Mechanism | Inhibitor | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Change |
| NCI-H1581 | FGFR1 Amplification | H1581-R | MET Amplification | AZD4547 | ~20 | >1000 | >50 |
| RT112 | FGFR3-TACC3 Fusion | RT112 R1 | FGFR3 V555M Mutation | BGJ398 | ~50 | >1000 | >20 |
| MFE-296 | FGFR2 N549K Mutation | MFE-296-R | KRAS G12D Mutation | AZD4547 | ~100 | >5000 | >50 |
| AN3CA | FGFR2 S252W Mutation | AN3CA-R | PIK3CA H1047R Mutation | BGJ398 | ~200 | >5000 | >25 |
| CCLP-1 | FGFR2-PHGDH Fusion | CCLP-1-R | FGFR2 V565F Mutation | Pemigatinib | ~5 | ~500 | ~100 |
| KATOIII | FGFR2 Amplification | KATOIII-R | MET Amplification | AZD4547 | ~15 | >1000 | >66 |
Note: IC50 values are approximate and can vary based on experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for IC50 Determination
This protocol outlines the steps for assessing cell viability and determining the IC50 of an FGFR inhibitor.
Materials:
-
Cancer cell lines (parental and resistant)
-
Complete culture medium
-
96-well plates
-
FGFR inhibitor stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate overnight to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the FGFR inhibitor in complete culture medium at 2X the final desired concentrations. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., 0.1% DMSO).[15]
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.[10]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.[15]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the values against the logarithm of the drug concentration to determine the IC50.
Protocol 2: Western Blot for FGFR Phosphorylation
This protocol describes the detection of FGFR phosphorylation to assess the on-target activity of an inhibitor.
Materials:
-
Cancer cell lines
-
FGFR inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-FGFR, anti-total-FGFR, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with the FGFR inhibitor at various concentrations for a specified time (e.g., 2 hours). Wash cells with cold PBS and lyse on ice with lysis buffer.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[11]
-
SDS-PAGE and Protein Transfer: Normalize protein amounts, add Laemmli buffer, and boil at 95°C for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[1]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-FGFR antibody (e.g., 1:1000 dilution) overnight at 4°C.[11]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[11]
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[8]
-
Analysis: Quantify band intensities using densitometry software. Normalize the p-FGFR signal to the total FGFR or a loading control like β-actin.[8]
Visualizations
Experimental Workflow for Investigating Drug Resistance
Caption: Workflow for confirming and characterizing resistance to FFG-X.
FGFR Signaling and Common Resistance Pathways
Caption: FGFR signaling and key resistance mechanisms to FFG-X.
References
- 1. benchchem.com [benchchem.com]
- 2. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of covalent inhibitors that can overcome resistance to first-generation FGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. Akt Activation Mediates Acquired Resistance to Fibroblast Growth Factor Receptor Inhibitor BGJ398 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioengineer.org [bioengineer.org]
- 8. benchchem.com [benchchem.com]
- 9. Cell viability assay [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Development of resistance to FGFR inhibition in urothelial carcinoma via multiple pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Optimizing Fenfangjine G Dosage for Cell Viability Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Fenfangjine G (Fangchinoline) in cell viability assays. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cancer cells?
A1: this compound, also known as Fangchinoline, is a bisbenzylisoquinoline alkaloid extracted from the root of Stephania tetrandra[1]. It exhibits potent anti-cancer properties by modulating multiple cellular processes[1]. Its primary mechanisms of action include inducing apoptosis (programmed cell death), promoting autophagic cell death, and causing cell cycle arrest, primarily at the G1 phase[2][3]. This compound achieves this by targeting key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt, STAT3, and AMPK/mTOR pathways[1][2].
Q2: What is a typical effective concentration range for this compound in cell viability assays?
A2: The effective concentration and IC50 (half-maximal inhibitory concentration) of this compound are highly dependent on the specific cell line and the duration of the treatment[2]. Generally, IC50 values in various cancer cell lines fall within the low micromolar (µM) range[2]. For example, after 24 hours of treatment, the IC50 has been reported to be approximately 5 µM in HepG2 and PLC/PRF/5 hepatocellular carcinoma cells[2]. In esophageal squamous cell carcinoma cell lines, IC50 values ranged from 1.294 to 3.042 µM[2][3]. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q3: In which solvent should I dissolve this compound and how should it be stored?
A3: this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution[2][4]. For long-term storage, this stock solution should be kept at -80°C[2]. It is advisable to prepare fresh dilutions from the stock solution for each experiment to ensure consistency[2].
Q4: How does this compound selectivity compare between cancer cells and normal cells?
A4: this compound generally exhibits a therapeutic window, meaning it is more cytotoxic to cancer cells than to normal cells[5]. This selectivity is quantified by comparing the IC50 values between cancerous and non-cancerous cell lines. For instance, one study found the IC50 of this compound for the normal human esophageal epithelial cell line (HET-1A) to be 8.93 µM, while the IC50 values for various esophageal cancer cell lines were significantly lower, ranging from 1.294 µM to 3.042 µM[3][5].
Troubleshooting Guide
Issue 1: High variability between experimental replicates.
-
Possible Cause: Inconsistent cell seeding, edge effects in the microplate, or improper reagent handling.
-
Troubleshooting Steps:
-
Optimize Cell Seeding: Ensure a homogeneous cell suspension before and during plating. Use a multichannel pipette and mix the cell suspension between pipetting steps to maintain consistency[6].
-
Avoid Edge Effects: Avoid using the outer wells of the 96-well plate as they are more prone to evaporation, which can affect cell growth and compound concentration.
-
Ensure Proper Reagent Handling: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Ensure the purity of the compound is high (≥98% HPLC)[4].
-
Issue 2: this compound precipitates in the culture medium.
-
Possible Cause: this compound is poorly soluble in aqueous solutions.
-
Troubleshooting Steps:
-
Optimize Solvent and Stock Concentration: Prepare a high-concentration stock solution in DMSO. When diluting to the final working concentration in your cell culture medium, ensure the final DMSO concentration remains low (typically below 0.5%) to avoid solvent toxicity[4][7].
-
Avoid Prolonged Storage in Aqueous Solutions: Do not store this compound in aqueous solutions for extended periods. Prepare working solutions fresh for each experiment[4].
-
Issue 3: The calculated IC50 value is significantly different from published values for the same cell line.
-
Possible Cause: Differences in experimental conditions such as cell density, treatment duration, or the specific cell viability assay used.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure that your experimental parameters, including cell seeding density and incubation times, are consistent with the published literature you are referencing.
-
Verify Cell Line Authenticity: Confirm the identity of your cell line through methods like STR profiling to rule out cross-contamination or misidentification.
-
Consider Assay Differences: Different viability assays (e.g., MTT, CCK-8, CellTiter-Glo) measure different cellular parameters and can yield different IC50 values.
-
Issue 4: No significant decrease in cell viability is observed even at high concentrations.
-
Possible Cause: The cell line may be resistant to this compound, or the treatment duration may be too short.
-
Troubleshooting Steps:
-
Broaden Concentration Range: Test a wider range of concentrations, from nanomolar to high micromolar (e.g., 0.1 µM to 100 µM), to capture the full dose-response curve[2].
-
Extend Treatment Duration: The cytotoxic effects of this compound are time-dependent. Consider increasing the incubation time (e.g., 48 or 72 hours)[8].
-
Investigate Resistance Mechanisms: If resistance is suspected, you can investigate mechanisms such as the overexpression of efflux pumps like P-glycoprotein[9].
-
Quantitative Data Summary
The following table summarizes the reported IC50 values of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) | Reference |
| HepG2 | Hepatocellular Carcinoma | ~5 | 24 | [2] |
| PLC/PRF/5 | Hepatocellular Carcinoma | ~5 | 24 | [2] |
| EC1 | Esophageal Squamous Cell Carcinoma | 3.042 | Not Specified | [3] |
| ECA109 | Esophageal Squamous Cell Carcinoma | 1.294 | Not Specified | [3] |
| Kyse450 | Esophageal Squamous Cell Carcinoma | 2.471 | Not Specified | [3] |
| Kyse150 | Esophageal Squamous Cell Carcinoma | 2.22 | Not Specified | [3] |
| HET-1A (Normal) | Normal Esophageal Epithelial | 8.93 | Not Specified | [3][5] |
| KKU-100 | Cholangiocarcinoma | 19.9 ± 2.8 | 24 | [10] |
| KKU-213A | Cholangiocarcinoma | 21.3 ± 4.6 | 24 | [10] |
| SPC-A-1 | Lung Cancer | 7.19 | 72 | [11] |
Experimental Protocols
Cell Viability Assay (MTT Protocol)
This protocol outlines a standard method to determine the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay[8].
-
Cell Seeding:
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium from your DMSO stock solution. A typical concentration range to test is 0.1, 1, 5, 10, 25, 50, and 100 µM[8].
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and untreated cells as a positive control for viability[8].
-
After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂[8].
-
-
MTT Assay:
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After the incubation period, remove the medium containing this compound.
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Add 100 µL of fresh, serum-free medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well[8].
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Incubate the plate for 4 hours at 37°C in the dark. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals[8].
-
Carefully remove the MTT-containing medium without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals[8].
-
Gently shake the plate for 5-10 minutes on a plate shaker to ensure complete dissolution[8].
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader[8].
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100[8].
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: this compound induced apoptosis signaling pathway.
Caption: General workflow for a cell viability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fangchinoline Inhibits Human Esophageal Cancer by Transactivating ATF4 to Trigger Both Noxa-Dependent Intrinsic and DR5-Dependent Extrinsic Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Unveiling the Anticancer Potential and Molecular Mechanisms of Fangchinoline Against Cholangiocarcinoma Using FTIR Microspectroscopy, In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fangchinoline inhibits the proliferation of SPC-A-1 lung cancer cells by blocking cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
How to store Fenfangjine G for long-term research?
This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage and handling of Fenfangjine G.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
For long-term research, this compound in its solid (powder) form should be stored at -20°C. Under these conditions, it is expected to remain stable for up to three years. It is crucial to store it under an inert atmosphere, such as argon or nitrogen, to prevent degradation.
Q2: How should I store this compound once it is dissolved in a solvent?
Stock solutions of this compound should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C for optimal stability, which can be maintained for up to six months. For shorter periods, up to one month, storage at -20°C is also acceptable.
Q3: What solvents are suitable for dissolving this compound?
This compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone[1]. For cell-based assays, high-purity, anhydrous DMSO is a common choice for creating stock solutions.
Q4: My this compound solution has been at -20°C for over a month. Can I still use it?
If a solution has been stored at -20°C for more than one month, it is recommended to re-examine its efficacy and purity before use in critical experiments. Degradation may have occurred, potentially affecting experimental outcomes.
Q5: Are there any specific handling precautions for this compound?
As with most research compounds, standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. For maximum recovery of the product from its vial, it is recommended to centrifuge the original vial before removing the cap[2].
Storage Condition Summary
The following table summarizes the recommended long-term storage conditions for this compound.
| Form | Storage Temperature | Duration | Atmosphere |
| Powder | -20°C | Up to 3 years | Inert (e.g., Argon, Nitrogen)[2] |
| 4°C | Up to 2 years | Inert | |
| In Solvent | -80°C | Up to 6 months | N/A |
| -20°C | Up to 1 month | N/A |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent or reduced biological activity in experiments. | Compound degradation due to improper storage (e.g., exposure to light, moisture, or repeated freeze-thaw cycles). | 1. Prepare fresh stock solutions from the powder. 2. Ensure aliquots are thawed only once before use. 3. Verify storage temperatures and protect from light. |
| Precipitation observed in the stock solution upon thawing. | The compound's solubility limit may have been exceeded, or the solvent may have absorbed water. | 1. Gently warm the solution and vortex to redissolve. 2. If precipitation persists, centrifuge the vial and use the supernatant, noting the potential for inaccurate concentration. 3. For future preparations, ensure the use of anhydrous solvents and consider preparing a slightly lower concentration stock solution. |
| Visible change in the color of the powder or solution. | This may indicate chemical degradation or oxidation. | 1. Discard the affected batch of the compound. 2. Review storage procedures to ensure an inert atmosphere for the powder and protection from light for all forms. |
Experimental Protocols
Protocol: Evaluating the Anti-Inflammatory Effect of this compound on LPS-Stimulated Macrophages
This protocol outlines a typical in vitro experiment to assess the anti-inflammatory properties of this compound by measuring its effect on the production of pro-inflammatory cytokines in macrophages.
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Further dilute the stock solution with cell culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration in all wells is below 0.5%.
-
-
Experimental Treatment:
-
Remove the old medium from the cells and replace it with fresh medium containing the various concentrations of this compound.
-
Include a vehicle control group (medium with the same final concentration of DMSO).
-
Pre-incubate the cells with this compound for 2 hours.
-
-
Inflammatory Stimulation:
-
After the pre-incubation period, add Lipopolysaccharide (LPS) to all wells (except for the negative control group) at a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubate the plates for an additional 24 hours.
-
-
Analysis of Inflammatory Markers:
-
Collect the cell culture supernatants and store them at -80°C until analysis.
-
Measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
The reduction in cytokine levels in the this compound-treated groups compared to the LPS-only group indicates anti-inflammatory activity.
-
Visualizations
Experimental Workflow
Caption: Workflow for assessing the anti-inflammatory activity of this compound.
NF-κB Signaling Pathway
Many alkaloids exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. An inflammatory stimulus, such as LPS, typically leads to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for degradation, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound may potentially inhibit one of the steps in this cascade.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
References
- 1. Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation for subchronic oral toxicity and evaluation of analgesic activities of Stephania tetrandra S. Moore liquid extract in experimental animals | Vietnam Journal of Science, Technology and Engineering [vietnamscience.vjst.vn]
Technical Support Center: Investigating Potential Off-Target Effects of Fenfangjine G
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Fenfangjine G (also known as Fangchinoline). The information is designed to help anticipate and address potential off-target effects, ensuring the generation of robust and reliable experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets and off-targets of this compound?
A1: this compound is a bisbenzylisoquinoline alkaloid known to exhibit a range of biological activities, including anti-cancer effects. Its polypharmacology means it interacts with multiple cellular targets.
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Primary/Reported Targets: These include Aurora A Kinase and Focal Adhesion Kinase (FAK), which are involved in cell cycle regulation and cell adhesion/survival signaling, respectively.
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Known Off-Target Effects: A significant off-target effect is the inhibition of the ATP-binding cassette subfamily B member 1 (ABCB1), also known as P-glycoprotein (P-gp). This protein is a multidrug resistance transporter, and its inhibition can affect the intracellular concentration of other compounds. This compound also modulates the PI3K/Akt signaling pathway, a central regulator of cell growth and survival.
Q2: I am observing inconsistent anti-proliferative effects of this compound in different cancer cell lines. Why might this be happening?
A2: The variability in the anti-proliferative effects of this compound across different cell lines is a common observation. This can be attributed to several factors:
-
Expression Levels of Targets: The sensitivity of a cell line to this compound can depend on the expression levels of its molecular targets. For instance, cell lines with higher expression of Aurora A Kinase or FAK may be more sensitive to its effects.
-
Basal Activation of Signaling Pathways: The constitutive activation of signaling pathways like PI3K/Akt can influence a cell line's response. Cells with a high basal level of PI3K/Akt signaling may be more susceptible to inhibition by this compound.
-
P-glycoprotein (P-gp) Expression: Cell lines with high levels of P-gp expression may actively efflux this compound, reducing its intracellular concentration and apparent potency.
Q3: My this compound solution appears to precipitate in the cell culture medium. How can I address this?
A3: this compound has poor aqueous solubility, which can lead to precipitation and inconsistent results. To improve its solubility and stability in your experiments, consider the following:
-
Solvent Choice: Prepare a high-concentration stock solution in an appropriate organic solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Final DMSO Concentration: When diluting the stock solution into your aqueous culture medium, ensure the final DMSO concentration is kept low (typically below 0.5%) to avoid solvent toxicity.
-
Warming: Gently warming the media to 37°C before adding the this compound stock solution can sometimes aid in solubility.
-
Vortexing: Ensure thorough mixing by vortexing immediately after dilution.
Q4: I am not observing the expected decrease in phosphorylated Akt (p-Akt) levels after treating cells with this compound. What should I do?
A4: If you are not seeing the expected modulation of the PI3K/Akt pathway, here are some troubleshooting steps:
-
Time-Course and Dose-Response: The effect of this compound on signaling pathways is often time- and dose-dependent. Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) and a dose-response experiment with a range of concentrations to identify the optimal conditions for observing a change in p-Akt levels.
-
Cell Lysis and Sample Preparation: Ensure that your lysis buffer contains phosphatase and protease inhibitors to preserve the phosphorylation state of your proteins. Keep samples on ice throughout the preparation process.
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Antibody Quality: Verify the specificity and performance of your primary antibodies for both total Akt and p-Akt.
-
Basal Pathway Activation: In some cell lines, the basal level of PI3K/Akt pathway activation may be low. You may need to stimulate the pathway (e.g., with a growth factor like EGF or IGF-1) to observe a significant inhibitory effect from this compound.
Troubleshooting Guides
Guide 1: Distinguishing On-Target vs. Off-Target Phenotypes
When an unexpected phenotype is observed, it is crucial to determine if it is a result of the intended on-target activity or an off-target effect.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Cell Death or Toxicity | Off-target binding to essential cellular proteins. | 1. Dose-Response Analysis: Determine if the toxicity occurs at concentrations significantly different from the IC50 for the intended target. 2. Rescue Experiments: If possible, overexpress the intended target to see if it rescues the phenotype. 3. Use of Analogs: Test structurally related but inactive analogs of this compound. If they do not produce the same phenotype, it is more likely an on-target effect. 4. Target Knockdown/Knockout: Use siRNA or CRISPR to reduce the expression of the intended target. If the phenotype persists in the absence of the target, it is likely an off-target effect. |
| Inconsistent Results in Cellular Assays | Poor compound solubility, degradation, or efflux by transporters like P-gp. | 1. Solubility Check: Visually inspect your final compound solution for any precipitation. 2. P-gp Co-treatment: Treat cells with a known P-gp inhibitor (e.g., Verapamil) alongside this compound. If the potency of this compound increases, it suggests that P-gp-mediated efflux is a contributing factor. 3. LC-MS Analysis: Use liquid chromatography-mass spectrometry to measure the stability and intracellular concentration of this compound over the course of your experiment. |
Quantitative Data Summary
| Target | Interaction Type | Reported Effect | Typical Concentration Range |
| Aurora A Kinase | Inhibition | Inhibition of kinase activity, leading to cell cycle arrest. | 1-10 µM |
| Focal Adhesion Kinase (FAK) | Inhibition | Inhibition of FAK phosphorylation and downstream signaling. | 10-40 µM |
| P-glycoprotein (P-gp/ABCB1) | Inhibition | Inhibition of efflux pump activity, leading to increased intracellular drug accumulation. | 1-10 µM |
| PI3K/Akt Pathway | Modulation | Inhibition of Akt phosphorylation (p-Akt). | 5-20 µM |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay Panel for Off-Target Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of purified protein kinases to identify potential off-targets.
Methodology:
-
Compound Preparation:
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Dissolve this compound in 100% DMSO to create a 10 mM stock solution.
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Perform serial dilutions to generate a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions).
-
-
Kinase Panel Selection:
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Utilize a commercial kinase profiling service that offers a broad panel of kinases (e.g., >100 kinases) representing different families of the kinome.
-
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Assay Performance (Example using a luminescence-based assay):
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In a multi-well plate, add the recombinant kinase, its specific substrate, and ATP at a concentration close to its Km value.
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Add the diluted this compound or a vehicle control (DMSO) to the wells.
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Incubate the reaction at the optimal temperature for the specific kinase (usually 30°C) for a predetermined time.
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Add a detection reagent that quantifies the amount of ATP remaining in the reaction. The luminescence signal is inversely proportional to kinase activity.
-
-
Data Analysis:
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Calculate the percentage of kinase activity remaining in the presence of this compound relative to the vehicle control.
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Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for each kinase.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to a specific target protein in a cellular environment.
Methodology:
-
Cell Treatment:
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Culture cells to 70-80% confluency.
-
Treat the cells with this compound at the desired concentration or with a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) to allow for cell penetration and target binding.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 37°C).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Collect the supernatant, which contains the soluble protein fraction.
-
-
Protein Detection (Western Blot):
-
Determine the protein concentration of the soluble fractions.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the target protein of interest.
-
Incubate with an appropriate secondary antibody and detect the signal using a chemiluminescence-based method.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the amount of soluble protein as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Protocol 3: P-glycoprotein (P-gp) Inhibition Assay using Rhodamine 123
Objective: To determine if this compound inhibits the efflux activity of P-glycoprotein.
Methodology:
-
Cell Culture:
-
Use a cell line that overexpresses P-gp (e.g., a multidrug-resistant cancer cell line) and a corresponding parental cell line with low P-gp expression as a control.
-
-
Rhodamine 123 Accumulation:
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Seed the cells in a multi-well plate.
-
Pre-incubate the cells with various concentrations of this compound or a known P-gp inhibitor (e.g., Verapamil) as a positive control for 30-60 minutes.
-
Add Rhodamine 123 (a fluorescent substrate of P-gp) to all wells at a final concentration of ~5 µM and incubate for an additional 30-60 minutes at 37°C.
-
-
Washing and Fluorescence Measurement:
-
Wash the cells with ice-cold PBS to remove extracellular Rhodamine 123.
-
Lyse the cells and measure the intracellular fluorescence using a fluorescence plate reader (Excitation ~485 nm, Emission ~528 nm).
-
-
Data Analysis:
-
An increase in intracellular Rhodamine 123 fluorescence in the presence of this compound indicates inhibition of P-gp-mediated efflux.
-
Calculate the fold-increase in fluorescence compared to the vehicle-treated control.
-
Protocol 4: Western Blot Analysis of the PI3K/Akt Signaling Pathway
Objective: To assess the effect of this compound on the activation of the PI3K/Akt signaling pathway.
Methodology:
-
Cell Treatment:
-
Plate cells and allow them to adhere.
-
Treat cells with various concentrations of this compound for different time points. Include a positive control for pathway activation (e.g., EGF) and a known PI3K inhibitor as a control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with a buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Akt (Ser473 or Thr308) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total Akt and a loading control (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities for p-Akt, total Akt, and the loading control.
-
Calculate the ratio of p-Akt to total Akt to determine the effect of this compound on Akt phosphorylation.
-
Visualizations
Technical Support Center: Enhancing the Bioavailability of Fenfangjine G
Disclaimer: Currently, there is a lack of specific published research on enhancing the bioavailability of "Fenfangjine G." Therefore, this technical support center provides comprehensive guidance on established methods for improving the bioavailability of poorly water-soluble drugs, a category to which this compound likely belongs. The following information, including experimental protocols and data, is based on studies of other poorly soluble compounds such as fenofibrate, itraconazole, and curcumin (B1669340), and should be adapted and optimized for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges limiting the oral bioavailability of poorly soluble compounds like this compound?
A1: The oral bioavailability of poorly soluble drugs is primarily limited by their low aqueous solubility and slow dissolution rate in the gastrointestinal (GI) tract. For a drug to be absorbed into the bloodstream, it must first be in a dissolved state at the site of absorption.[1] Factors such as high crystallinity and lipophilicity contribute to poor solubility.[2] Additionally, poor membrane permeability can also be a significant barrier to absorption.[3]
Q2: What are the most common strategies to enhance the bioavailability of poorly soluble drugs?
A2: Several techniques can be employed, broadly categorized as:
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Physical Modifications: These include reducing the particle size of the drug to increase its surface area, for example, through micronization or the formation of nanosuspensions.[4] Another approach is to convert the drug from a crystalline to a more soluble amorphous state, often achieved by creating solid dispersions.[5]
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Formulation-Based Strategies: These involve incorporating the drug into systems that enhance its solubilization in the GI tract. Examples include lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS), which form fine emulsions upon contact with GI fluids.[6]
-
Chemical Modifications: In some cases, forming salts or co-crystals of the drug can improve its solubility and dissolution characteristics.
Q3: How do I choose the most suitable bioavailability enhancement technique for my compound?
A3: The choice of technology depends on the specific physicochemical properties of your drug (e.g., melting point, logP, dose), the desired release profile, and the target product profile. A systematic approach involving pre-formulation studies to characterize the compound is crucial. For instance, a highly lipophilic drug might be a good candidate for a lipid-based system like SEDDS.[3] For a high-dose, high-melting-point drug, a solid dispersion might be more appropriate.[2][7]
Troubleshooting Guides
Nanosuspensions
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Particle aggregation/instability during storage | - Insufficient amount or inappropriate type of stabilizer.- Ostwald ripening (growth of larger particles at the expense of smaller ones).[4] | - Screen different types and concentrations of stabilizers (e.g., polymers, surfactants).- Optimize the stabilizer-to-drug ratio.- Consider using a combination of stabilizers for steric and electrostatic stabilization.- Evaluate the effect of temperature on stability and store at optimal conditions.[8] |
| Crystal growth and changes in crystalline state | - High energy input during milling processes (top-down methods).- Insufficient stabilization of the amorphous or metastable crystalline form. | - Optimize milling parameters (e.g., milling time, speed) to minimize heat generation.- Use a jacketed mill to control the temperature.- Select stabilizers that can inhibit nucleation and crystal growth.[8] |
| Low drug loading | - Poor wettability of the drug powder.- High viscosity of the formulation. | - Include a wetting agent in the formulation.- Optimize the solid content of the suspension.- Explore different milling media or homogenization pressures. |
Solid Dispersions
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Drug recrystallization during processing or storage | - The drug is not fully miscible with the polymer.- The drug loading is too high, exceeding the polymer's capacity to maintain the amorphous state.- Inappropriate polymer selection. | - Conduct miscibility studies (e.g., using DSC) to select a suitable polymer.- Reduce the drug loading.- Incorporate a secondary polymer to enhance stability.[7] |
| Poor tablet disintegration or gelling effect | - High concentration of the dispersion polymer, leading to gelling upon contact with water.[9] | - Minimize the proportion of the amorphous solid dispersion in the final dosage form.- Incorporate super-disintegrants into the tablet formulation.- Add inorganic salts to the formulation to reduce gelling.[9] |
| "Spring and Parachute" effect is not optimal (rapid precipitation after initial supersaturation) | - The polymer is not effective at maintaining supersaturation in the GI fluids. | - Screen for polymers that have a strong inhibitory effect on drug precipitation.- Optimize the drug-to-polymer ratio to ensure sufficient polymer is available to act as a "parachute."- Use a combination of polymers to achieve both rapid dissolution ("spring") and sustained supersaturation ("parachute").[2] |
Self-Emulsifying Drug Delivery Systems (SEDDS)
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Drug precipitation upon dilution in aqueous media | - The drug is poorly soluble in the oil phase.- The surfactant/co-surfactant system is not robust enough to maintain the drug in solution upon emulsification. | - Screen different oils, surfactants, and co-surfactants to find a system with high solubilizing capacity for the drug.- Construct ternary phase diagrams to identify the optimal ratio of components for stable emulsion formation.- Incorporate precipitation inhibitors (e.g., polymers) to create a supersaturable SEDDS.[10] |
| Variability in in-vivo performance | - The formulation is sensitive to the composition of GI fluids (e.g., pH, bile salts).- The drug may be susceptible to enzymatic degradation in the GI tract. | - Test the emulsification performance in biorelevant media that simulate fasted and fed states.- Select excipients that are less susceptible to digestion or that can protect the drug from degradation.[6] |
| Instability of liquid SEDDS during storage | - Chemical degradation of the drug or excipients.- Phase separation of the formulation. | - Perform long-term stability studies under different temperature and humidity conditions.- Consider solidifying the SEDDS by adsorbing it onto a solid carrier to improve stability and handling.[11][12] |
Illustrative Data on Bioavailability Enhancement
The following tables summarize quantitative data from studies on poorly soluble drugs, demonstrating the potential for various technologies to enhance bioavailability.
Table 1: Bioavailability Enhancement of Fenofibrate using Solid Dispersions
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (%) | Reference |
| Pure Fenofibrate | ~1.5 | ~2 | ~15 | 100 | [13],[14] |
| FNSD2 (Solid Dispersion) | ~10 | ~4 | ~330 | ~2200 | [14] |
| Gelatin Nanocapsule | - | - | - | 550 | [13] |
| Supercritical Anti-solvent processed SD | - | - | - | ~1100 | [13] |
Table 2: Bioavailability Enhancement of Curcumin using Nanoemulsions
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Curcumin Suspension | ~25 | ~1 | ~50 | 100 | [15] |
| Nanoemulsion (NEC7) | ~250 | ~0.5 | ~450 | ~900 | [15] |
| Curcumin Nanoemulsion vs. Bulk Drug | - | - | - | 313.47 | [16],[17] |
| Curcumin Nanoemulsion vs. Tablets | - | - | - | 279.52 | [16],[17] |
Table 3: Dissolution Enhancement of Itraconazole using Nanosuspensions
| Formulation | % Drug Released at 10 min (in 0.1N HCl) | % Drug Released at 30 min (in 0.1N HCl) | Reference |
| Pure Itraconazole | ~10 | ~13 | [18],[19] |
| Marketed Formulation (Canditral®) | ~17 | - | [18] |
| Optimized Nanosuspension | ~90 | ~88 | [18],[19] |
| Lyophilized Nanosuspension | - | ~98.2 | [19],[20] |
Detailed Experimental Protocols
Preparation of a Nanosuspension by Pearl Milling (Top-Down)
This protocol is a generalized procedure based on the preparation of Itraconazole nanosuspension.[18][21][22]
-
Preparation of the Aqueous Phase: Dissolve the stabilizer (e.g., Poloxamer 407) and a wetting agent (e.g., glycerol) in purified water.
-
Pre-dispersion: Disperse the this compound powder (e.g., 1% w/v) in the aqueous stabilizer solution.
-
Milling: Add the pre-dispersion to a vial containing milling media (e.g., zirconium oxide beads). Place the vial on a high-speed magnetic stirrer and mill for a specified duration (e.g., 24-72 hours). The milling time should be optimized to achieve the desired particle size.
-
Separation: Separate the nanosuspension from the milling beads.
-
Characterization: Analyze the particle size and size distribution (e.g., using dynamic light scattering), zeta potential, and drug content.
-
(Optional) Lyophilization: For conversion to a solid dosage form, the nanosuspension can be mixed with a cryoprotectant (e.g., mannitol) and freeze-dried.
Preparation of a Solid Dispersion by Solvent Evaporation
This is a general protocol for preparing a solid dispersion.
-
Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., HPMCAS, PVP) in a common volatile solvent (e.g., methanol, acetone). The drug-to-polymer ratio should be optimized.
-
Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. The temperature should be kept low to minimize degradation.
-
Drying: Dry the resulting solid mass in a vacuum oven to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for its physical state (amorphous or crystalline) using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD). Also, determine the drug content and perform in-vitro dissolution studies.
Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol is a generalized procedure for preparing a SEDDS formulation.[23][24][25]
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to identify suitable excipients.
-
Formulation: Prepare different ratios of the selected oil, surfactant, and co-solvent. Add the drug to this mixture and vortex until a clear solution is obtained. Gentle heating may be applied if necessary to aid dissolution.
-
Ternary Phase Diagram Construction: To optimize the formulation, construct a ternary phase diagram to identify the self-emulsifying region.
-
Characterization:
-
Emulsification Study: Add a small amount of the SEDDS formulation to water with gentle agitation and observe the formation of the emulsion.
-
Droplet Size Analysis: Determine the globule size and polydispersity index of the resulting emulsion using dynamic light scattering.
-
Thermodynamic Stability: Centrifuge the formulation and subject it to heating and cooling cycles to assess its physical stability.
-
Visualizations
Caption: Workflow for Bioavailability Enhancement.
Caption: Mechanisms of Bioavailability Enhancement.
References
- 1. Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms - Lubrizol [lubrizol.com]
- 2. FORMULATION DEVELOPMENT - Solving Tough Solubility Issues With Fewer Compromises & Better Outcomes [drug-dev.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. itmedicalteam.pl [itmedicalteam.pl]
- 5. Fundamental aspects of solid dispersion technology for poorly soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Revolutionizing Drug Delivery: The Promise of Self-emulsifying Systems in Overcoming Bioavailability Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. ijsdr.org [ijsdr.org]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. A Polyvinylpyrrolidone-Based Supersaturable Self-Emulsifying Drug Delivery System for Enhanced Dissolution of Cyclosporine A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. researchgate.net [researchgate.net]
- 13. Sustained-Release Solid Dispersions of Fenofibrate for Simultaneous Enhancement of the Extent and Duration of Drug Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scilit.com [scilit.com]
- 15. Enhancement of curcumin oral absorption and pharmacokinetics of curcuminoids and curcumin metabolites in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 17. Preparation, pharmacokinetics and pharmacodynamics of curcumin nano emulsion [yxsj.smmu.edu.cn]
- 18. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 19. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 20. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 21. Itraconazole nanosuspension for oral delivery: Formulation, characterization and in vitro comparison with marketed formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Itraconazole nanosuspension for oral delivery: Formulation, characterization and in vitro comparison with marketed formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pnrjournal.com [pnrjournal.com]
- 24. pnrjournal.com [pnrjournal.com]
- 25. thepharmajournal.com [thepharmajournal.com]
Technical Support Center: Minimizing Fenfangjine G (Fangchinoline) Toxicity in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for minimizing the toxicity of Fenfangjine G (Fangchinoline, FCL) in preclinical animal research. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of Fangchinoline-induced toxicity?
A1: The primary mechanisms of Fangchinoline-induced toxicity in normal cells are believed to be multifactorial, primarily involving:
-
Generation of Reactive Oxygen Species (ROS): FCL can stimulate the production of ROS, leading to oxidative stress. This can damage cellular components such as DNA, proteins, and lipids, ultimately triggering cell death pathways.[1]
-
Disruption of Calcium Homeostasis: FCL can act as a calcium channel antagonist. Significant disruption of intracellular calcium levels can lead to mitochondrial dysfunction and the activation of cytotoxic cascades.[1]
Q2: What is the reported LD50 for Fangchinoline in common animal models?
A2: There is limited publicly available data on the median lethal dose (LD50) of Fangchinoline. One study reported an LD50 of greater than 50 mg/kg for intraperitoneal (i.p.) injection in mice, suggesting a relatively low acute toxicity profile. For its close structural analog, Tetrandrine (TET), the intravenous (i.v.) LD50 in female BALB/c mice has been determined to be 444.67 ± 35.76 mg/kg.[2] Further dose-ranging studies are highly recommended to determine the LD50 for your specific animal model and route of administration.
Q3: What are some signs of toxicity to monitor in animals treated with Fangchinoline?
A3: In sub-chronic toxicity studies of the related compound Tetrandrine, high doses (150 mg/kg) induced transient toxicity to the liver, lungs, and kidneys.[2] Therefore, it is crucial to monitor for signs of organ-specific toxicity. Key parameters to observe include:
-
General Health: Changes in body weight, food and water consumption, and overall activity levels.
-
Hepatotoxicity: Monitor serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Nephrotoxicity: Monitor serum levels of blood urea (B33335) nitrogen (BUN) and creatinine.
-
Cardiotoxicity: Although FCL has shown cardioprotective effects in some models, it is still advisable to monitor cardiac function, especially at higher doses.[2]
Q4: How can I improve the solubility of Fangchinoline for in vivo administration and reduce vehicle-related toxicity?
A4: Fangchinoline is poorly soluble in aqueous solutions. To improve solubility and minimize potential vehicle toxicity, consider the following formulation strategies:
-
Co-solvent Systems: Dissolve FCL in a small amount of an organic solvent like DMSO and then dilute it with a biocompatible vehicle. A commonly used vehicle is a solution containing cyclodextrin, such as 10% 2-hydroxypropyl-β-cyclodextrin.
-
Liposomal and Nanoparticle Formulations: Encapsulating FCL in liposomes or nanoparticles can enhance its solubility, improve bioavailability, and potentially reduce systemic toxicity by altering its distribution profile.[3][4]
Q5: Are there any known strategies to mitigate Fangchinoline-induced toxicity while maintaining its therapeutic efficacy?
A5: Yes, based on its known mechanisms of toxicity, the following strategies can be employed:
-
Co-administration with Antioxidants: Given that oxidative stress is a key toxicity mechanism, co-treatment with an antioxidant like N-acetylcysteine (NAC) may be effective. NAC can help neutralize excess ROS and reduce oxidative stress-induced cell death.[1]
-
Formulation Strategies: As mentioned in Q4, advanced formulations like liposomes can reduce the toxicity of the encapsulated drug.[3]
Troubleshooting Guides
Issue 1: Observed Animal Distress or Acute Toxicity Post-Administration
| Possible Cause | Troubleshooting Steps |
| High Dose: The administered dose may be too high for the specific animal model, strain, or route of administration. | - Immediately reduce the dosage in subsequent experiments.- Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). |
| Vehicle Toxicity: The solvent system used to dissolve Fangchinoline may be causing adverse effects. High concentrations of DMSO, for example, can be toxic. | - Run a vehicle-only control group to assess the toxicity of the vehicle itself.- Minimize the concentration of organic solvents in the final formulation.- Explore alternative, less toxic vehicles such as cyclodextrin-based solutions or lipid emulsions. |
| Rapid Injection Rate (i.v.): Rapid intravenous injection can lead to acute cardiovascular or respiratory distress. | - Administer the injection slowly over a consistent period.- Ensure the formulation is at an appropriate physiological pH and is iso-osmotic. |
Issue 2: Inconsistent or No Therapeutic Effect at Non-Toxic Doses
| Possible Cause | Troubleshooting Steps |
| Poor Bioavailability: The formulation or route of administration may not be providing sufficient systemic exposure to Fangchinoline. | - Optimize the formulation to improve solubility and absorption (see FAQ Q4).- Consider a different route of administration (e.g., intraperitoneal instead of oral) to bypass first-pass metabolism. |
| Inadequate Dosing Frequency: The dosing schedule may not be frequent enough to maintain therapeutic concentrations in the plasma. | - If the half-life of Fangchinoline is known for your animal model, adjust the dosing frequency accordingly.- If the half-life is unknown, consider conducting a pilot pharmacokinetic study. |
Quantitative Data Summary
Table 1: In Vivo Doses of Fangchinoline in Rodent Models
| Animal Model | Route of Administration | Dose | Observed Effect | Reference |
| Rats | Intraperitoneal (i.p.) | 30 or 60 mg/kg | Cardioprotective against LPS-induced endotoxemia | [2] |
| Mice | Intraperitoneal (i.p.) | 50 mg/kg | Inhibition of thrombosis | [5] |
| Neonatal Rats | Intraperitoneal (i.p.) | 3, 10, and 30 mg/kg | Amelioration of cerebral ischemia-induced neuronal injury | |
| Diabetic Rats | Oral | 100 and 200 mg/kg | Antioxidant effects | [3] |
Table 2: Acute Toxicity Data for Tetrandrine (a Fangchinoline Analog)
| Animal Model | Route of Administration | LD50 | Reference |
| Female BALB/c Mice | Intravenous (i.v.) | 444.67 ± 35.76 mg/kg | [2] |
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study in Rats (Adapted from OECD Guideline Principles)
-
Animals: Use healthy, young adult rats of a standard strain, acclimatized to laboratory conditions for at least 5 days. House animals in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide standard laboratory diet and water ad libitum.
-
Dose Groups: Assign animals to several dose groups and a control group (vehicle only). The number of animals per group should be statistically justified.
-
Dose Administration: Administer a single dose of Fangchinoline or vehicle by oral gavage. The volume administered should be based on the animal's body weight.
-
Observations:
-
Monitor animals closely for the first few hours post-dosing and then daily for 14 days.
-
Record any clinical signs of toxicity, including changes in behavior, appearance, and physiological functions.
-
Record mortality daily.
-
Measure body weight just before dosing and at regular intervals throughout the 14-day observation period.
-
-
Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy. Examine all major organs for any abnormalities.
-
Data Analysis: Analyze the data to determine the LD50 value and identify any dose-related toxic effects.
Protocol 2: Sub-chronic Oral Toxicity Study in Rats (Adapted from OECD Guideline Principles)
-
Animals and Housing: Similar to the acute toxicity study.
-
Dose Groups: Assign animals to at least three dose levels of Fangchinoline and a control group.
-
Dose Administration: Administer the designated dose of Fangchinoline or vehicle daily by oral gavage for a period of 28 or 90 days.
-
Monitoring:
-
Conduct daily clinical observations.
-
Measure body weight and food consumption weekly.
-
Perform hematological and serum biochemical analyses at specified intervals (e.g., at termination). Key parameters to consider include:
-
Hematology: Red blood cell count, white blood cell count and differential, hemoglobin, hematocrit, platelet count.
-
Biochemistry: ALT, AST, BUN, creatinine, total protein, albumin, glucose.
-
-
-
Necropsy and Histopathology: At the end of the study, euthanize all animals.
-
Perform a thorough gross necropsy and weigh major organs (e.g., liver, kidneys, heart, spleen, lungs).
-
Collect organ and tissue samples for histopathological examination.
-
Visualizations
Caption: Key mechanisms of Fangchinoline-induced toxicity.
Caption: Troubleshooting workflow for in vivo toxicity.
Caption: Formulation strategies to minimize Fangchinoline toxicity.
References
- 1. Fangchinoline attenuates hepatic fibrosis by regulating taurine metabolism and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dep.nj.gov [dep.nj.gov]
- 3. Improved antitumor efficacy and reduced toxicity of liposomes containing bufadienolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Efficacy of Fangchinoline and Tetrandrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fangchinoline (B191232) (also known as Fenfangjine G) and Tetrandrine (B1684364) are two structurally similar bisbenzylisoquinoline alkaloids isolated from the root of Stephania tetrandra.[1] Despite their close chemical relationship—differing only by a hydroxyl group in Fangchinoline versus a methoxy (B1213986) group in Tetrandrine at the C7 position—their pharmacological profiles exhibit distinct differences in efficacy and mechanism of action.[1] Both compounds have garnered significant interest for their potent anti-inflammatory, anti-cancer, anti-fibrotic, and antiviral properties.[2][3][4]
This guide provides an objective comparison of the efficacy of Fangchinoline and Tetrandrine, supported by experimental data from preclinical studies. It details the methodologies behind these findings and visualizes the key signaling pathways involved to aid researchers in their drug discovery and development efforts.
Comparative Efficacy: Quantitative Data
The therapeutic potential of Fangchinoline and Tetrandrine has been evaluated across various disease models. The following tables summarize key quantitative data from head-to-head comparative studies, highlighting the differential efficacy of these two alkaloids.
Table 1: Anti-Inflammatory and Antithrombotic Activity
| Assay / Model | Compound | Concentration / Dose | Result (% Inhibition) | Source |
| Cyclooxygenase (COX) Inhibition | Fangchinoline | 100 µM | 35% | [2][5] |
| Tetrandrine | 100 µM | No Inhibition | [2][5] | |
| Murine Interleukin-5 (mIL-5) Activity | Fangchinoline | 12.5 µM | No Effect | [2][5] |
| Tetrandrine | 12.5 µM | 95% | [2][5] | |
| Human Interleukin-6 (hIL-6) Activity | Fangchinoline | 4 µM | 63% | [2][5] |
| Tetrandrine | 6 µM | 86% | [2][5] | |
| IL-1β Release (LPS/Nigericin-induced) | Fangchinoline | 5 µM | 50.5% | [6] |
| Tetrandrine | 5 µM | 40.7% | [6] | |
| Experimental Thrombosis (in vivo) | Fangchinoline | 50 mg/kg | 35% | [7] |
| Tetrandrine | 50 mg/kg | 55% | [7] |
Table 2: Anticancer and Antiviral Activity
| Cell Line / Virus | Assay | Compound | IC50 Value | Source |
| Panc-1 (Pancreatic Cancer) | Cell Growth Inhibition | Fangchinoline | 14.30 µM | [8] |
| Tetrandrine | 10.20 µM | [8] | ||
| HCoV-OC43 (Human Coronavirus) | Antiviral Activity | Fangchinoline | 919.2 nM | [9] |
| Tetrandrine | 295.6 nM | [9] |
Note: Bolder values indicate higher potency in the respective assay.
Mechanisms of Action: Signaling Pathways
While both molecules exert pleiotropic effects, they show preferences for different molecular targets and signaling cascades.
Fangchinoline: A Potent Inhibitor of the PI3K/Akt Pathway
Fangchinoline's anti-cancer activity is strongly associated with its ability to suppress the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[10][11] This pathway is crucial for cell survival, proliferation, and apoptosis evasion. By inhibiting the phosphorylation and activation of Akt, Fangchinoline triggers a cascade of downstream events leading to programmed cell death (apoptosis) and cell cycle arrest.[10][12]
Tetrandrine: A Multifunctional Signaling Modulator
Tetrandrine demonstrates a more diverse range of mechanisms. It is well-documented as a calcium channel blocker.[13] In pancreatic cancer, Tetrandrine acts as a potent antagonist of the orphan nuclear receptor 4A1 (NR4A1), a pro-oncogenic transcription factor.[8][14] By binding to NR4A1, Tetrandrine inhibits its activity, leading to the downregulation of anti-apoptotic genes like survivin and inducing apoptosis.[8] Additionally, its anti-inflammatory effects are linked to the suppression of iNOS, COX-2, and pro-inflammatory cytokines like IL-5 and IL-6.[2][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
Protocol 1: Western Blot Analysis for PI3K/Akt Pathway Inhibition
This protocol is adapted from studies investigating Fangchinoline's effect on cancer cell lines.[10][11][12]
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., GBC-SD, SGC7901) in 6-well plates and culture overnight to achieve ~70-80% confluency.
-
Prepare a stock solution of Fangchinoline in dimethyl sulfoxide (B87167) (DMSO).
-
Treat cells with varying concentrations of Fangchinoline (e.g., 0, 10, 20, 30 µM) for a specified duration (e.g., 24 or 48 hours). A vehicle control group should be treated with an equivalent volume of DMSO.
-
-
Protein Extraction:
-
After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding 100-200 µL of RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Scrape adherent cells and transfer the lysate to a microcentrifuge tube. For suspension cells, pellet by centrifugation before resuspending in lysis buffer.[12]
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each sample using a BCA protein assay kit.
-
Normalize samples to equal protein concentrations and add 5X SDS-PAGE loading buffer. Boil samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Electrotransfer:
-
Load 20-40 µg of protein per lane onto a 10-12% SDS-polyacrylamide gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-PI3K, anti-phospho-Akt (Ser473/Thr308), anti-total-Akt, anti-XIAP, anti-GAPDH) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Detect the signal using an enhanced chemiluminescence (ECL) detection reagent and visualize with an imaging system.
-
Protocol 2: In Vivo Antithrombotic Activity Assay
This protocol is based on the collagen and epinephrine-induced thrombosis model in mice.[7]
-
Animal Model:
-
Use male ICR mice (weighing 25-30 g). House animals under standard laboratory conditions with free access to food and water.
-
-
Compound Administration:
-
Dissolve Tetrandrine and Fangchinoline in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Administer the compounds intraperitoneally (i.p.) at a dose of 50 mg/kg.[7] A control group receives the vehicle only, and a positive control group may receive a known antithrombotic agent like acetylsalicylic acid (ASA).
-
-
Induction of Thrombosis:
-
One hour after compound administration, inject a thrombotic stimulus mixture of collagen (e.g., 30 µ g/mouse ) and epinephrine (B1671497) (e.g., 30 µ g/mouse ) into the tail vein.
-
-
Assessment of Outcome:
-
Immediately after injection of the thrombotic stimulus, observe the mice for signs of thromboembolism, such as paralysis or death.
-
Record the time to paralysis or death for each mouse over a 15-minute observation period.
-
The percentage of inhibition is calculated based on the reduction in mortality or the increase in survival time compared to the vehicle-treated control group.
-
Conclusion
Both Fangchinoline and Tetrandrine are potent bioactive alkaloids with significant therapeutic potential. However, their efficacy and mechanisms are not identical.
-
Tetrandrine appears to be a more potent agent in several contexts, including antithrombotic, antiviral (HCoV-OC43), and anti-pancreatic cancer models.[7][8][9] Its diverse mechanisms, including calcium channel blockade and NR4A1 antagonism, may contribute to its broad activity.[8][13]
-
Fangchinoline shows strong efficacy, particularly through its targeted inhibition of the critical PI3K/Akt cancer survival pathway.[10][11] In certain inflammatory models, such as those involving COX or IL-1β inhibition, it may be more effective than Tetrandrine.[2][6]
The choice between these two molecules for further development should be guided by the specific therapeutic target and desired mechanism of action. The distinct profiles suggest that each compound may be better suited for different clinical indications. This guide provides the foundational data and methodologies to assist researchers in making these informed decisions.
References
- 1. Design, synthesis and in vitro anticancer research of novel tetrandrine and fangchinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of fangchinoline and tetrandrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tetrandrine inhibits proinflammatory cytokines, iNOS and COX-2 expression in human monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of Fangchinoline Derivatives as Anti-Inflammatory Agents through Inactivation of Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of tetrandrine and fangchinoline on experimental thrombosis in mice and human platelet aggregation [pubmed.ncbi.nlm.nih.gov]
- 8. Plant Alkaloid Tetrandrine Is a Nuclear Receptor 4A1 Antagonist and Inhibits Panc-1 Cell Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 10. Fangchinoline targets PI3K and suppresses PI3K/AKT signaling pathway in SGC7901 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fangchinoline induces gallbladder cancer cell apoptosis by suppressing PI3K/Akt/XIAP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Plant Alkaloid Tetrandrine Is a Nuclear Receptor 4A1 Antagonist and Inhibits Panc-1 Cell Growth In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Properties of Fangchinoline and Fenfangjine G
In the realm of natural product research for anti-inflammatory agents, bisbenzylisoquinoline alkaloids isolated from medicinal plants have garnered significant attention. Among these, fangchinoline (B191232), a prominent compound from the root of Stephania tetrandra S. Moore, has been the subject of numerous studies investigating its therapeutic potential. This guide provides a detailed comparison of the anti-inflammatory effects of fangchinoline and a structurally related alkaloid from the same plant, Fenfangjine G.
While extensive data is available for fangchinoline, it is crucial to note that there is a significant lack of published scientific literature and experimental data on the anti-inflammatory activity of this compound. As such, a direct quantitative comparison based on experimental evidence is not currently possible. This guide will therefore focus on the established anti-inflammatory profile of fangchinoline, while providing available information on this compound to highlight the need for future research.
Fangchinoline: A Profile of Anti-inflammatory Activity
Fangchinoline has demonstrated potent anti-inflammatory effects across a variety of in vitro and in vivo models. Its mechanisms of action primarily involve the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.
Quantitative Data on Anti-inflammatory Effects
The following table summarizes key quantitative data from various experimental models, showcasing the anti-inflammatory efficacy of fangchinoline.
| Parameter | Experimental Model | Fangchinoline Concentration/Dose | Observed Effect | Reference |
| IL-1β Inhibition | LPS/Nigericin-induced in THP-1 cells | IC50: 3.7 µM (for a derivative) | Potent inhibition of IL-1β activation. | [1] |
| IL-6 Inhibition | In vitro assay | 4 µM | 63% inhibition of human IL-6 activity. | [2] |
| Cyclooxygenase (COX) Inhibition | In vitro assay | 100 µM | 35% inhibition of cyclooxygenase activity. | [2] |
| TNF-α Reduction | Experimental rheumatoid arthritis in rats | 2 µM and 4 µM | 17.8% and 40.8% reduction in serum TNF-α, respectively. | [3] |
| IL-6 Reduction | Experimental rheumatoid arthritis in rats | 2 µM and 4 µM | 23.2% and 45% reduction in serum IL-6, respectively. | [3] |
| MMP-3 Reduction | Experimental rheumatoid arthritis in rats | 2 µM and 4 µM | 23.1% and 65.1% reduction in serum MMP-3, respectively. | [3] |
| PGE2 Reduction | Experimental rheumatoid arthritis in rats | 2 µM and 4 µM | 31.8% and 63.8% reduction in serum PGE2, respectively. | [3] |
Mechanisms of Action: Signaling Pathway Modulation
Fangchinoline exerts its anti-inflammatory effects by targeting critical signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
MAPK Signaling Pathway: The MAPK pathway, which includes kinases such as ERK, JNK, and p38, plays a crucial role in cellular responses to inflammatory stimuli. Fangchinoline has been found to suppress the phosphorylation of key components of the MAPK pathway.[7][8] By inhibiting MAPK activation, fangchinoline can downregulate the expression of various inflammatory mediators.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibitory effect of bisbenzylisoquinoline alkaloids on nitric oxide production in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The molecular mechanisms underlying anti-inflammatory effects of galangin in different diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic effects of tetrandrine in inflammatory diseases: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectral, Anti-Inflammatory, Anti-Pyretic, Leishmanicidal, and Molecular Docking Studies, Against Selected Protein Targets, of a New Bisbenzylisoquinoline Alkaloid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory effects of bisbenzylisoquinoline alkaloids on induction of proinflammatory cytokines, interleukin-1 and tumor necrosis factor-alpha. | Semantic Scholar [semanticscholar.org]
- 7. Inhibitory effects of bisbenzylisoquinoline alkaloids on induction of proinflammatory cytokines, interleukin-1 and tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. G-structure on a manifold - Wikipedia [en.wikipedia.org]
Validating the In Vivo Anticancer Efficacy of Fenfangjine G: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anticancer activity of Fenfangjine G (also known as Fangchinoline) against established alternative chemotherapeutic agents. The following sections present supporting experimental data from preclinical xenograft models, detailed experimental protocols, and visualizations of the key signaling pathways involved in the mechanism of action of this compound.
Comparative Efficacy in Xenograft Models
The in vivo antitumor effects of this compound have been evaluated in various xenograft models of human cancer. This section summarizes the quantitative data on its efficacy and compares it with standard-of-care drugs, Paclitaxel and 5-Fluorouracil (5-FU), in similar cancer models.
Disclaimer: The data presented below is compiled from separate studies. A direct head-to-head comparison in the same study under identical experimental conditions was not available in the reviewed literature. Therefore, these comparisons should be interpreted with caution.
Breast Cancer Xenograft Models
| Compound | Cell Line | Dosage and Administration | Tumor Growth Inhibition (TGI) | Key Findings |
| This compound | MDA-MB-231 | Not specified in the available abstract | 33% | Repressed xenograft tumor growth.[1] |
| Paclitaxel | MDA-MB-231 | 15 mg/kg, intraperitoneal, daily for 5 days | Significant tumor growth delay | Showed significant antitumor activity. |
| Doxorubicin | 4T1 (murine breast cancer) | 5 mg/kg, intravenous | Significant tumor growth inhibition | Demonstrated potent antitumor effects. |
Colon Cancer Xenograft Models
| Compound | Cell Line | Dosage and Administration | Tumor Growth Inhibition (TGI) | Key Findings |
| This compound | DLD-1 | 0.1 ml of 0.5 mg/ml solution, intraperitoneal, 3 times/week for 4 weeks | Significant tumor growth repression | Significantly repressed tumor growth and promoted apoptosis.[2] |
| 5-Fluorouracil (5-FU) | HT-29 | 20 mg/kg, intraperitoneal, 5 days/week | Significant tumor weight reduction | Induced a significant reduction in tumor weight after 4 days of treatment. |
| Irinotecan | HCT116 | 50 mg/kg, intraperitoneal, weekly for 3 weeks | Significant suppression of tumor growth | Resulted in the suppression of tumor growth. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of preclinical findings. The following are representative protocols for in vivo xenograft studies.
This compound Xenograft Protocol (Colon Cancer)
1. Cell Culture and Animal Model:
-
Human colon adenocarcinoma DLD-1 cells are cultured in appropriate media.
-
Male BALB/c nude mice (4-6 weeks old) are used for xenograft establishment.[2]
2. Tumor Implantation:
-
A suspension of 1x10⁷ DLD-1 cells in 0.1 ml of culture medium is injected subcutaneously into the flank of each mouse.[2]
3. Treatment Regimen:
-
When tumors reach a palpable size, mice are randomized into a treatment group and a control group (n=5 per group).[2]
-
The treatment group receives intraperitoneal injections of this compound at a concentration of 0.5 mg/ml in a volume of 0.1 ml, three times per week for four weeks.[2]
-
The control group receives intraperitoneal injections of the vehicle, phosphate-buffered saline (PBS), following the same schedule.[2]
4. Monitoring and Endpoint:
-
Tumor size is measured regularly with calipers, and tumor volume is calculated.
-
The health and body weight of the mice are monitored daily.[2]
-
At the end of the 4-week treatment period, mice are euthanized, and tumors are excised for further analysis, including weighing and immunohistochemistry.[2]
General Xenograft Protocol for Comparator Drugs
1. Cell Line and Animal Model:
-
Relevant human cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) are cultured.
-
Immunocompromised mice (e.g., nude or SCID mice) are used.
2. Tumor Implantation:
-
A suspension of cancer cells (typically 1x10⁶ to 1x10⁷ cells) in a suitable medium, sometimes mixed with Matrigel, is subcutaneously injected into the flank of each mouse.
3. Treatment Regimen:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
The comparator drug (e.g., Paclitaxel, 5-Fluorouracil) is administered according to established protocols, which vary depending on the drug and cancer model. Common routes of administration include intraperitoneal or intravenous injection.
-
The control group receives the vehicle used to dissolve the drug.
4. Monitoring and Endpoint:
-
Tumor volume and mouse body weight are measured at regular intervals.
-
The study is terminated when tumors in the control group reach a specified size, or after a predetermined treatment period.
-
Tumors are excised for weight measurement and further molecular analysis.
Mechanism of Action: Signaling Pathway Modulation
This compound exerts its anticancer effects by modulating several critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.
PI3K/Akt/mTOR Signaling Pathway
This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, a central signaling cascade that promotes cell growth, proliferation, and survival in many cancers. By inhibiting this pathway, this compound can lead to cell cycle arrest and apoptosis.
Inhibition of the PI3K/Akt/mTOR pathway by this compound.
FAK Signaling Pathway
Focal Adhesion Kinase (FAK) is a key regulator of cell migration, invasion, and survival. This compound has been reported to suppress the phosphorylation of FAK, thereby inhibiting cancer cell metastasis.
Inhibition of the FAK signaling pathway by this compound.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is frequently hyperactivated in cancer, leading to uncontrolled cell proliferation. This compound has been shown to suppress this pathway, contributing to its antitumor effects.[2]
Inhibition of the EGFR signaling pathway by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vivo anticancer activity of a compound like this compound using a xenograft model.
General workflow for a xenograft model study.
References
A Comparative Analysis of Major Alkaloids from Stephania tetrandra
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the principal alkaloids isolated from the root of Stephania tetrandra, a plant with a long history in traditional Chinese medicine. The focus is on the comparative biological activities of tetrandrine (B1684364), fangchinoline (B191232), and cyclanoline (B97468), supported by quantitative data from various experimental studies. Detailed methodologies for key analytical and biological assays are provided to facilitate reproducibility and further research.
Introduction
Stephania tetrandra S. Moore is a rich source of bisbenzylisoquinoline alkaloids, which are known for their wide spectrum of pharmacological activities.[1] Among the numerous compounds isolated from this plant, tetrandrine (TET), fangchinoline (FAN), and cyclanoline have been the subject of extensive research.[1] These alkaloids, while structurally similar, exhibit distinct biological effects, making them interesting candidates for drug discovery and development. This guide aims to present a comparative overview of their anticancer, anti-inflammatory, and neuroprotective activities, highlighting the key differences in their mechanisms of action and potency.
Comparative Biological Activity: A Quantitative Overview
The biological efficacy of tetrandrine, fangchinoline, and cyclanoline has been quantified in numerous studies. The following tables summarize their inhibitory activities across various experimental models.
Table 1: Comparative Anticancer Activity (IC₅₀ Values in µM)
| Alkaloid | A549 (Lung) | HeLa (Cervical) | HepG2 (Liver) | MCF-7 (Breast) | MDA-MB-231 (Breast) |
| Tetrandrine | ~0.61¹ | - | ~16.06² | ~25.41² | - |
| Fangchinoline | ~9.5¹ | - | ~5.0³ | - | - |
| Cyclanoline | - | - | - | - | - |
Table 2: Comparative Anti-inflammatory Activity
| Alkaloid | Cyclooxygenase (COX) Inhibition | Murine Interleukin-5 (mIL-5) Inhibition | Human Interleukin-6 (hIL-6) Inhibition |
| Tetrandrine | No inhibition at 100 µM[7] | 95% at 12.5 µM[7] | 86% at 6 µM[7] |
| Fangchinoline | 35% at 100 µM[7] | No effect[7] | 63% at 4 µM[7] |
| Cyclanoline | - | - | - |
Table 3: Comparative Acetylcholinesterase (AChE) Inhibitory Activity
| Alkaloid | IC₅₀ (µM) | Inhibition Type |
| Tetrandrine | No enzymatic inhibition | - |
| Fangchinoline | Moderate | Noncompetitive |
| Cyclanoline | Potent | Noncompetitive |
Specific IC₅₀ values for fangchinoline and cyclanoline can vary depending on the assay conditions.[8][9][10][11]
Signaling Pathways and Mechanisms of Action
Tetrandrine and fangchinoline exert their biological effects by modulating several critical intracellular signaling pathways, particularly those involved in cancer cell proliferation, survival, and inflammation.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth and survival, and its aberrant activation is common in many cancers. Both tetrandrine and fangchinoline have been shown to be potent inhibitors of this pathway. They can directly or indirectly reduce the phosphorylation and activation of Akt, which in turn affects downstream targets, leading to the induction of apoptosis and cell cycle arrest.[3][5]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and biological activities of tetrandrine and fangchinoline derivatives as antitumer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis and Anticancer Evaluation of Fangchinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effects of fangchinoline and tetrandrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Safety Profile of Fenfangjine G and Other Natural Bisbenzylisoquinoline Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the safety profile of Fenfangjine G alongside other structurally related natural bisbenzylisoquinoline alkaloids, namely tetrandrine (B1684364) and fangchinoline (B191232). The information is compiled from preclinical studies to assist researchers and drug development professionals in evaluating the toxicological profiles of these compounds. A notable gap in the currently available literature is the absence of specific quantitative acute toxicity data, such as an LD50 value, for this compound.
Quantitative Toxicity Data
The acute toxicity of bisbenzylisoquinoline alkaloids can vary significantly. Below is a summary of the available quantitative data for tetrandrine and fangchinoline.
| Compound | Animal Model | Route of Administration | LD50 | GHS Classification | Target Organs of Toxicity | Reference |
| This compound | Not available | Not available | Not available | Not classified | Not available | N/A |
| Tetrandrine | Mouse | Intravenous | 444.67 ± 35.76 mg/kg | Not classified | Liver, Lungs, Kidneys | [1] |
| Fangchinoline | Not available | Oral | Estimated 300-2000 mg/kg* | Acute Toxicity 4 (Harmful if swallowed) | Not specified in acute studies | [2] |
*Note: The LD50 for fangchinoline is an estimation based on its GHS classification of Acute Toxicity Category 4, which encompasses substances with an oral LD50 in the range of 300 to 2000 mg/kg.
Experimental Protocols
The methodologies for assessing acute toxicity are critical for understanding and comparing the presented data. The following are outlines of standard experimental protocols for determining acute oral and intravenous toxicity.
Acute Oral Toxicity Testing (Adapted from OECD Guideline 423)
The acute toxic class method is often employed to estimate the LD50 and classify a substance's toxicity.
Experimental Workflow:
Acute Intravenous Toxicity Testing
This method is used to determine the toxicity of a substance when administered directly into the bloodstream.
Experimental Protocol for Tetrandrine in Mice:
-
Animal Model: Female BALB/c mice.
-
Method: The median lethal dose (LD50) was determined using Dixon's up-and-down method.
-
Procedure: A single dose of tetrandrine was administered intravenously. The dose for each subsequent animal was adjusted up or down based on the outcome (survival or death) for the previous animal.
-
Observation Period: Animals were observed for 14 days for signs of toxicity and mortality.
-
Data Analysis: The LD50 was calculated based on the dosing and outcome data.[1]
Signaling Pathways in Toxicity
The toxic effects of bisbenzylisoquinoline alkaloids are often mediated through their interaction with various cellular signaling pathways. Understanding these pathways can provide insights into the mechanisms of toxicity and potential strategies for mitigation.
Tetrandrine-Induced Cytotoxicity Signaling
Tetrandrine's cytotoxic effects, particularly its anti-cancer properties, involve the modulation of key signaling pathways that can also contribute to its toxicity in non-cancerous cells. The AKT/mTOR pathway, central to cell survival and proliferation, and the intrinsic caspase pathway of apoptosis are significantly affected.
Fangchinoline-Induced Autophagic Cell Death Signaling
Fangchinoline has been shown to induce autophagic cell death in certain cancer cells through a signaling cascade involving p53, sestrin2, and AMP-activated protein kinase (AMPK). This pathway highlights a mechanism of cytotoxicity distinct from apoptosis.
Conclusion
The available data indicates that bisbenzylisoquinoline alkaloids such as tetrandrine and fangchinoline possess notable biological activities, but also present toxicological concerns that warrant careful consideration in drug development. Tetrandrine has demonstrated dose-dependent toxicity, particularly affecting the liver and lungs.[1] Fangchinoline is classified as harmful if swallowed, suggesting a moderate level of acute oral toxicity.[2]
A significant knowledge gap exists regarding the safety profile of this compound. The lack of publicly available acute toxicity data, including LD50 values, prevents a direct and quantitative comparison with other bisbenzylisoquinoline alkaloids. Therefore, it is imperative for researchers and drug development professionals to conduct comprehensive toxicological studies on this compound to establish its safety profile before it can be considered for further development. Future studies should focus on determining its acute, sub-chronic, and chronic toxicity, as well as identifying its target organs and mechanisms of toxicity.
References
The Synergistic Power of Fangchinoline: A Comparative Guide for Enhancing Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Fangchinoline, a bisbenzylisoquinoline alkaloid, has emerged as a promising candidate for combination cancer therapy. This guide provides a comprehensive overview of the synergistic effects of Fangchinoline (also known as Fenfangjine G) with conventional chemotherapy drugs. By summarizing key experimental findings, detailing methodologies, and illustrating the underlying molecular pathways, this document serves as a valuable resource for advancing cancer research and drug development.
I. Quantitative Analysis of Synergistic Efficacy
The synergistic potential of Fangchinoline in combination with various chemotherapeutic agents has been quantified across multiple cancer cell lines. The following tables summarize the key data, demonstrating the enhanced anti-cancer effects achieved through these combinations.
Table 1: Synergistic Effect of Fangchinoline with Cisplatin in Ovarian Cancer
| Cell Line | Chemotherapy Drug | Molar Ratio (Cisplatin/Fangchinoline) | Combination Index (CI) Value | Outcome | Reference |
| OVCAR-3 | Cisplatin | 16/1 | 0.77 | Synergistic | [1] |
| OVCAR-3 | Cisplatin | 1/1 | 0.513 | Synergistic | [1] |
| OVCAR-3 | Cisplatin | 0.5/1 | 0.78 | Synergistic | [1] |
Combination Index (CI) values < 1 indicate a synergistic effect.
Table 2: Reversal of Multidrug Resistance by Fangchinoline
| Cell Line | Chemotherapy Drug | Fangchinoline Concentration (µM) | Fold Reduction in EC50 | Outcome | Reference |
| HCT15 (P-gp-positive) | Paclitaxel | 3.0 | ~1900 | Enhanced Cytotoxicity | [2] |
| HCT15 (P-gp-positive) | Actinomycin D | 3.0 | ~45.9 | Enhanced Cytotoxicity | [2] |
EC50 represents the concentration of a drug that gives half-maximal response.
II. Mechanisms of Synergistic Action
Fangchinoline employs several mechanisms to enhance the efficacy of chemotherapy drugs, primarily by overcoming drug resistance and potentiating the cytotoxic effects of these agents.
A. Inhibition of Aurora A Kinase in Ovarian Cancer
In ovarian cancer, Fangchinoline demonstrates a significant synergistic effect with cisplatin.[3] Cisplatin treatment can lead to increased expression of Aurora A kinase, a protein associated with cell cycle progression and drug resistance.[1][3] Fangchinoline acts as an inhibitor of Aurora A kinase, thereby counteracting this resistance mechanism.[1][3] This inhibition leads to an increase in cisplatin-induced DNA damage and subsequent cancer cell death.[1][3]
Caption: Fangchinoline inhibits Aurora A kinase, enhancing cisplatin-induced apoptosis.
B. Reversal of P-glycoprotein Mediated Multidrug Resistance
Fangchinoline has been shown to reverse multidrug resistance (MDR) in cancer cells that overexpress P-glycoprotein (P-gp), an efflux pump that actively removes chemotherapeutic drugs from the cell.[2][4][5] By inhibiting the function and expression of P-gp, Fangchinoline increases the intracellular accumulation of drugs like doxorubicin (B1662922) and paclitaxel, thus restoring their cytotoxic efficacy.[4][5]
Caption: Fangchinoline inhibits P-gp, increasing intracellular drug concentration.
C. Modulation of Pro-Survival Signaling Pathways
Fangchinoline has also been observed to inhibit pro-survival signaling pathways such as the PI3K/Akt pathway.[6][7][8] In various cancers, including breast and gallbladder cancer, the inhibition of this pathway by Fangchinoline leads to decreased cell proliferation and induction of apoptosis.[6][7] When combined with chemotherapy, this dual-pronged attack on cancer cell survival mechanisms can lead to a synergistic anti-tumor effect.
Caption: Fangchinoline inhibits the PI3K/Akt pathway, promoting apoptosis.
III. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used to evaluate the synergistic effects of Fangchinoline and chemotherapy drugs.
A. Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of Fangchinoline and chemotherapy drugs, both alone and in combination.
-
Cell Seeding: Seed cancer cells (e.g., OVCAR-3) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.[3]
-
Treatment: Treat the cells with various concentrations of Fangchinoline, the chemotherapy drug, or a combination of both for a specified period (e.g., 48 hours).[1]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.[9]
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9]
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. The synergistic effect can be quantified by calculating the Combination Index (CI) using software like CompuSyn.
B. P-glycoprotein (P-gp) Efflux Assay (Rhodamine 123 Assay)
This functional assay measures the activity of the P-gp efflux pump.
-
Cell Preparation: Culture multidrug-resistant cancer cells (e.g., CEM/ADR5000) to the desired confluency.[4]
-
Treatment: Pre-incubate the cells with Fangchinoline or a known P-gp inhibitor (positive control) for a specified time.
-
Rhodamine 123 Loading: Add the fluorescent P-gp substrate Rhodamine 123 to the cells and incubate.[4]
-
Efflux Period: Wash the cells and incubate them in a fresh medium (with or without the inhibitor) to allow for the efflux of Rhodamine 123.
-
Data Acquisition: Measure the intracellular fluorescence of Rhodamine 123 using a flow cytometer or fluorescence microscope.[4]
-
Data Analysis: Compare the fluorescence intensity of treated cells to untreated cells. A higher fluorescence intensity in Fangchinoline-treated cells indicates inhibition of P-gp-mediated efflux.[4]
C. In Vivo Xenograft Model
Animal models are essential for evaluating the in vivo efficacy of combination therapies.
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., OVCAR-3) into the flank of immunodeficient mice.[1]
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomly assign mice to different treatment groups: vehicle control, Fangchinoline alone, chemotherapy drug alone, and the combination of Fangchinoline and the chemotherapy drug. Administer the treatments according to a predefined schedule (e.g., weekly intraperitoneal injections).[1]
-
Monitoring: Measure tumor volume and body weight regularly throughout the study.[1]
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Data Analysis: Compare the tumor growth curves and final tumor weights between the different treatment groups to evaluate the in vivo efficacy.[3]
Caption: General experimental workflow for evaluating synergistic effects.
IV. Conclusion and Future Directions
The collective evidence strongly supports the potential of Fangchinoline as a synergistic agent in cancer chemotherapy. Its ability to overcome drug resistance and modulate key oncogenic signaling pathways makes it a compelling candidate for further preclinical and clinical investigation. Future research should focus on:
-
Expanding the scope of combination studies to include a wider range of chemotherapy drugs and cancer types.[3]
-
Optimizing dosing and treatment schedules in in vivo models to maximize therapeutic efficacy and minimize potential toxicity.
-
Investigating the impact of Fangchinoline on the tumor microenvironment to uncover additional mechanisms of synergy.
-
Developing novel drug delivery systems to enhance the bioavailability and tumor-targeting of Fangchinoline.
By continuing to explore the synergistic potential of Fangchinoline, the scientific community can pave the way for more effective and less toxic combination therapies for cancer patients.
References
- 1. Novel Aurora A Kinase Inhibitor Fangchinoline Enhances Cisplatin–DNA Adducts and Cisplatin Therapeutic Efficacy in OVCAR-3 Ovarian Cancer Cells-Derived Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The bisbenzylisoquinoline alkaloids, tetrandine and fangchinoline, enhance the cytotoxicity of multidrug resistance-related drugs via modulation of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Fangchinoline induces gallbladder cancer cell apoptosis by suppressing PI3K/Akt/XIAP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fangchinoline inhibits breast adenocarcinoma proliferation by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Head-to-Head Comparison: Fenfangjine G and Its Synthetic Analogs in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the naturally occurring protoberberine alkaloid, Fenfangjine G, and its potential synthetic analogs. Due to a lack of direct head-to-head studies on this compound and its specific synthetic derivatives in publicly available literature, this comparison extrapolates data from studies on structurally related protoberberine alkaloids. The experimental data and protocols presented are representative of the methodologies commonly employed in the evaluation of this class of compounds.
Introduction to this compound
This compound is a protoberberine alkaloid isolated from the root of Stephania tetrandra S. Moore, a plant used in traditional Chinese medicine known as "Fen Fang Ji".[1] Protoberberine alkaloids are a class of isoquinoline (B145761) alkaloids characterized by a tetracyclic ring system and have garnered significant interest for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[2][3][4] The chemical structure of this compound provides a unique scaffold for the development of synthetic analogs with potentially enhanced potency, selectivity, and pharmacokinetic profiles.
Comparative Biological Activity: A Data-Driven Overview
While specific quantitative data for this compound is limited, the following tables summarize representative in vitro activities of structurally similar protoberberine alkaloids against various targets. This data serves as a benchmark for the anticipated performance of this compound and its prospective synthetic analogs.
Table 1: Comparative Cytotoxicity of Protoberberine Alkaloids Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Berberine (B55584) | HeLa (Cervical Cancer) | 12.08 | [3] |
| Berberine | MCF-7 (Breast Cancer) | 18.5 | [3] |
| Palmatine | SMMC-7721 (Hepatocellular Carcinoma) | 49.5 (48h) | [3] |
| Coptisine | CNE-2 (Nasopharyngeal Carcinoma) | >50 | [3] |
| Coralyne | Topoisomerase I Target | Potent Inducer | [5] |
| 8-Hexylberberine | Various | Lower than Berberine | [6] |
| This compound (Predicted) | - | - | - |
| Synthetic Analog 1 (Hypothetical) | - | - | - |
| Synthetic Analog 2 (Hypothetical) | - | - | - |
Table 2: Comparative Antiviral Activity of Isoquinoline Alkaloids
| Compound | Virus | EC50 (µM) | Cell Line | Reference |
|---|---|---|---|---|
| Tetrandrine | SARS-CoV-2 | <10 | 293T-ACE2 | [7] |
| Fangchinoline | SARS-CoV-2 | <10 | 293T-ACE2 | [7] |
| Cepharanthine | SARS-CoV-2 | <10 | 293T-ACE2 | [7] |
| Aromoline | SARS-CoV-2 (Delta) | 0.47 | Pseudovirus Assay | [8] |
| Berberine | HCoV-229E | 4.1-8.1 | - | [8] |
| This compound (Predicted) | - | - | - | - |
| Synthetic Analog 1 (Hypothetical) | - | - | - | - |
| Synthetic Analog 2 (Hypothetical) | - | - | - | - |
Table 3: Comparative Anti-inflammatory Activity of Protoberberine Alkaloids
| Compound | Assay | Effect | Reference |
|---|---|---|---|
| Berberine | Carrageenan-induced paw edema | Significant reduction | [9] |
| Berberine | LPS-induced TNF-α production | Inhibition | [10] |
| Berberine | TPA-induced mouse ear edema | Inhibition | [11] |
| Sinomenine | LPS-induced NO, TNF-α, IL-6 | Inhibition | [12] |
| This compound (Predicted) | - | - | - |
| Synthetic Analog 1 (Hypothetical) | - | - | - |
| Synthetic Analog 2 (Hypothetical) | - | - | - |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the biological activities of protoberberine alkaloids.
This assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and synthetic analogs) and a vehicle control (e.g., DMSO). Incubate for 48 or 72 hours.
-
MTT Addition: Remove the treatment medium and add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
This assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α.
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in appropriate media.
-
Cell Plating: Seed the cells in a 24-well plate at a suitable density and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Determine the concentration-dependent inhibition of TNF-α production and calculate the IC50 value.
This assay determines the concentration of an antiviral compound that reduces the number of viral plaques by 50%.
-
Cell Monolayer Preparation: Seed a confluent monolayer of host cells (e.g., Vero cells) in 6-well plates.
-
Virus Dilution: Prepare serial dilutions of the virus stock.
-
Infection: Infect the cell monolayers with the virus dilutions in the presence or absence of various concentrations of the test compounds.
-
Adsorption: Allow the virus to adsorb for 1-2 hours at 37°C.
-
Overlay: Remove the inoculum and overlay the cells with a medium containing a solidifying agent (e.g., agarose (B213101) or methylcellulose) and the test compounds.
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-5 days).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the untreated control and determine the EC50 value.
Visualizing Mechanisms and Workflows
Protoberberine alkaloids like berberine are known to exert their anti-inflammatory effects by modulating key signaling pathways such as the NF-κB pathway.[10]
Caption: Putative NF-κB signaling pathway inhibition by this compound.
The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound analogs.
Caption: General workflow for analog synthesis and evaluation.
Conclusion
This compound, as a member of the protoberberine alkaloid family, holds promise as a lead compound for drug discovery. While direct comparative data with synthetic analogs is currently unavailable, the existing literature on related compounds suggests that structural modifications could lead to derivatives with improved therapeutic indices. The provided data and protocols offer a framework for researchers to design and evaluate novel this compound analogs for various therapeutic applications. Further research is warranted to synthesize and directly compare the biological activities of this compound and its derivatives to fully elucidate their structure-activity relationships and therapeutic potential.
References
- 1. A regiospecific synthesis of protoberberine alkaloids | Semantic Scholar [semanticscholar.org]
- 2. Synthesis of Protoberberine Alkaloids by C–H Functionalization and Anionic Aza-6π-Electrocyclization: Dual Activity as AMPK Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of topoisomerase I as the cytotoxic target of the protoberberine alkaloid coralyne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro cytotoxicity of the protoberberine-type alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anticoronavirus Isoquinoline Alkaloids: Unraveling the Secrets of Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study on the anti-inflammatory action of Berberis vulgaris root extract, alkaloid fractions and pure alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Research Progress on Anti-Inflammatory Effects and Mechanisms of Alkaloids from Chinese Medical Herbs - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Published Findings on Fangchinoline (Fenfangjine G) Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the bioactive properties of Fangchinoline, also known as Fenfangjine G, with a focus on replicating key published findings. We present a comparative analysis of its anti-cancer and anti-inflammatory activities, supported by experimental data and detailed protocols for key assays.
Quantitative Bioactivity Data
Fangchinoline has demonstrated significant cytotoxic and inhibitory effects across various cancer cell lines and inflammatory models. The following tables summarize the quantitative data from published studies, providing a clear comparison of its potency.
| Cell Line | Cancer Type | Assay | IC50 Value (µM) | Reference |
| DLD-1 | Colon Adenocarcinoma | MTT Assay | 4.53 | [1] |
| LoVo | Colon Adenocarcinoma | MTT Assay | 5.17 | [1] |
| A549 | Non-small cell lung cancer | CCK-8 Assay | ~9.45 (Derived from derivative study) | [2] |
| U266 | Multiple Myeloma | Western Blot (p-STAT3) | Concentration-dependent inhibition (5-30 µM) | [3][4] |
| UMSCC47 | Head and Neck Squamous Cell Carcinoma | Western Blot (p-STAT3) | Concentration-dependent inhibition (5-30 µM) | [4] |
| BxPC-3 | Pancreatic Cancer | Western Blot (p-STAT3) | Concentration-dependent inhibition (5-30 µM) | [4] |
Key Signaling Pathways Modulated by Fangchinoline
Fangchinoline exerts its biological effects by modulating key signaling pathways involved in cancer progression and inflammation. The primary pathways identified in the literature are the STAT3 and NF-κB signaling cascades.
STAT3 Signaling Pathway
Constitutive activation of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis.[3][5] Fangchinoline has been shown to inhibit this pathway by reducing the phosphorylation of STAT3 and its upstream activators, JAK1/2 and Src.[3][4][6] This inhibition leads to the downregulation of STAT3 target genes and induction of apoptosis in cancer cells.[3][4][6]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response.[7] In chronic inflammatory diseases and some cancers, this pathway is often constitutively active. Fangchinoline has been demonstrated to suppress the NF-κB pathway by inhibiting the phosphorylation of IκB kinase (IKK) and the p65 subunit of NF-κB.[8][9] This leads to the suppression of pro-inflammatory gene expression.[10]
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. Fangchinoline diminishes STAT3 activation by stimulating oxidative stress and targeting SHP-1 protein in multiple myeloma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fangchinoline diminishes STAT3 activation by stimulating oxidative stress and targeting SHP-1 protein in multiple myeloma model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. khu.elsevierpure.com [khu.elsevierpure.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Fangchinoline, a Bisbenzylisoquinoline Alkaloid can Modulate Cytokine-Impelled Apoptosis via the Dual Regulation of NF-κB and AP-1 Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fangchinoline alleviates the progression of osteoarthritis through the nuclear factor kappa B signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Stephania tetrandra Alkaloids: Tetrandrine and Fangchinoline
A comprehensive guide for researchers and drug development professionals on the pharmacological properties, mechanisms of action, and experimental evaluation of the primary alkaloids from Stephania tetrandra.
The root of Stephania tetrandra, a perennial vine used in traditional Chinese medicine, is a rich source of bisbenzylisoquinoline alkaloids, with tetrandrine (B1684364) (TET) and fangchinoline (B191232) (FAN) being the most prominent. These two alkaloids share a nearly identical chemical structure, differing only by a substitution at the C7 position—a methoxy (B1213986) group in tetrandrine and a hydroxyl group in fangchinoline. This subtle structural difference, however, gives rise to variations in their pharmacological activities. This guide provides a comparative analysis of their anti-cancer, anti-inflammatory, cardiovascular, and neuroprotective effects, supported by quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visual representations of their molecular pathways.
Comparative Efficacy: A Data-Driven Overview
The therapeutic potential of tetrandrine and fangchinoline has been extensively investigated across a range of disease models. The following tables summarize their comparative efficacy, primarily focusing on their cytotoxic effects against various cancer cell lines, as this is the most extensively studied area.
Table 1: Comparative Anticancer Activity of Tetrandrine and Fangchinoline (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below, compiled from multiple studies, highlights the differential cytotoxic effects of tetrandrine and fangchinoline on various cancer cell lines.
| Cancer Cell Line | Alkaloid | IC50 (µM) | Reference |
| Lung Cancer | |||
| A549 (Non-small cell) | Tetrandrine | ~10.22 | [1] |
| Fangchinoline | ~12.13 | [1] | |
| Breast Cancer | |||
| MDA-MB-231 | Fangchinoline | ~5.0 | [2] |
| Leukemia | |||
| K562 | Fangchinoline | ~5.0 | [2] |
| HEL | Fangchinoline | ~0.23 (derivative) | [3] |
| Melanoma | |||
| WM9 | Fangchinoline | 1.07 (derivative) | [2][4] |
| Glioblastoma | |||
| U87 | Tetrandrine | 4.5 | |
| Hepatocellular Carcinoma | |||
| HepG2 | Fangchinoline | ~5.0 | [2] |
| PLC/PRF/5 | Fangchinoline | ~5.0 | [2] |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.
Table 2: Comparative Anti-Inflammatory and Cardiovascular Effects
| Pharmacological Effect | Alkaloid | Key Findings | Reference |
| Anti-inflammatory | |||
| Cyclooxygenase Inhibition | Fangchinoline | 35% inhibition at 100 µM | [5] |
| Tetrandrine | No inhibition at 100 µM | [5] | |
| Interleukin-5 (mIL-5) Activity | Tetrandrine | 95% inhibition at 12.5 µM | [5] |
| Fangchinoline | No effect | [5] | |
| Interleukin-6 (hIL-6) Activity | Tetrandrine | 86% inhibition at 6 µM | [5] |
| Fangchinoline | 63% inhibition at 4 µM | [5] | |
| Cardiovascular | |||
| Vasodilation (Rat Aorta) | Tetrandrine | IC50: 0.27 ± 0.05 µM (vs. high K+) | [6] |
| Fangchinoline | IC50: 9.53 ± 1.57 µM (vs. high K+) | [6] | |
| Tetrandrine | IC50: 3.08 ± 0.05 µM (vs. NE) | [6] | |
| Fangchinoline | IC50: 14.20 ± 0.40 µM (vs. NE) | [6] | |
| Calcium Channel Blocking | Tetrandrine | More potent than Fangchinoline | [6] |
Mechanisms of Action: Key Signaling Pathways
Tetrandrine and fangchinoline exert their cellular effects by modulating several critical signaling pathways involved in cell survival, proliferation, inflammation, and apoptosis.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival and proliferation and is often dysregulated in cancer. Both tetrandrine and fangchinoline have been shown to inhibit this pathway, leading to decreased cell viability and induction of apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. caspase3 assay [assay-protocol.com]
- 5. Anti-inflammatory effects of fangchinoline and tetrandrine [pubmed.ncbi.nlm.nih.gov]
- 6. Vasodilating and hypotensive effects of fangchinoline and tetrandrine on the rat aorta and the stroke-prone spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Fenfangjine G: A Guide for Laboratory Professionals
The proper disposal of chemical compounds is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals working with Fenfangjine G, a structured and informed approach to its disposal is paramount. This guide provides essential information and a procedural framework to ensure the safe handling and disposal of this compound, fostering a secure laboratory environment.
Chemical and Physical Properties of this compound
A summary of the key physical and chemical properties for this compound is presented below. This information is valuable for its safe handling and in planning for its appropriate disposal.
| Property | Value | Source |
| Molecular Formula | C22H27NO8 | PubChem[1] |
| Molecular Weight | 433.5 g/mol | PubChem[1] |
| Boiling Point | 625.7±55.0 °C (Predicted) | ChemicalBook[2] |
| Density | 1.39±0.1 g/cm3 (Predicted) | ChemicalBook[2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. | ChemicalBook[2] |
| Form | Powder | ChemicalBook[2] |
| pKa | 9.63±0.70 (Predicted) | ChemicalBook[2] |
General Principles for Laboratory Chemical Waste Management
All laboratory personnel who handle chemical waste are responsible for ensuring it is properly managed and disposed of in compliance with federal, state, and local regulations.[3] The initial and most critical step is to classify the waste to ensure it is handled safely.[3]
Step-by-Step Disposal Protocol for this compound
Given the absence of a specific Safety Data Sheet (SDS) for this compound in the provided search results, a conservative approach to its disposal is mandatory, treating it as a potentially hazardous substance. The following protocol is based on best practices for the disposal of toxic laboratory chemicals.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) office before proceeding with any disposal. [4]
Personal Protective Equipment (PPE) and Engineering Controls
-
PPE : Always wear appropriate personal protective equipment, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles. A face shield may be recommended for additional protection.[4]
-
Engineering Controls : All handling and preparation for the disposal of this compound should be conducted in a certified chemical fume hood to prevent the inhalation of any dust or aerosols.[4]
Waste Segregation and Containment
-
Waste Container : Use a dedicated, leak-proof, and clearly labeled hazardous waste container that is compatible with the solvents in which this compound may be dissolved.[4]
-
Labeling : The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound". Any associated hazard symbols should also be present.[4]
-
Segregation : Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office.[4]
Disposal Procedures
-
Pure Compound : Unused or expired solid this compound should be disposed of in its original container, which is then placed within the designated hazardous waste container.[4]
-
Solutions : Solutions containing this compound should be collected in the designated hazardous waste container.[4]
-
Contaminated Labware :
-
Disposable Labware : Items such as pipette tips and vials that have come into contact with this compound should be collected in a separate, labeled hazardous waste bag or container.[4]
-
Non-disposable Glassware : Glassware must be decontaminated by rinsing with a solvent that can solubilize the compound. This rinsate must be collected as hazardous waste before the glassware is washed.[4][5]
-
Storage and Collection
-
Storage : The sealed and labeled hazardous waste container should be stored in a designated, secure, and well-ventilated satellite accumulation area.[4]
-
Collection : Arrange for the collection of the hazardous waste by your institution's EHS personnel for final disposal at a licensed hazardous waste facility.[4] Disposal must always be in accordance with local, state, and federal regulations.[4]
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Fenfangjine G (Fangchinoline)
For Immediate Implementation by Laboratory Personnel
This document provides essential safety protocols and logistical guidance for the handling of Fenfangjine G, also known as Fangchinoline, a bisbenzylisoquinoline alkaloid with significant biological activity. Adherence to these procedures is critical to ensure the safety of researchers and the integrity of experimental outcomes. This guide is intended for researchers, scientists, and drug development professionals.
I. Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate personal protective equipment is mandatory when handling this compound, particularly in its powdered form, to mitigate risks of inhalation, dermal absorption, and eye contact.[1] A comprehensive PPE strategy is the foundation of safe laboratory practice.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects against splashes of solutions and airborne particles of the powdered form.[1] |
| Hand Protection | Nitrile gloves | Prevents skin contact and dermal absorption.[1] The specific breakthrough time of the glove material should be considered for prolonged handling. |
| Body Protection | Lab coat or impervious gown | Provides a critical barrier against spills and prevents contamination of personal clothing.[1] |
| Respiratory Protection | N95 or higher-rated respirator | Essential when handling the powdered form to prevent the inhalation of fine particles.[1] |
II. Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound minimizes exposure risks and ensures a controlled laboratory environment.
A. Engineering Controls:
-
Ventilation: All work with this compound, especially when in powdered form or when preparing solutions, must be conducted in a well-ventilated area.[1]
-
Fume Hood: A certified chemical fume hood is required for weighing the powder and preparing stock solutions to control the generation of dust and aerosols.[1]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible in the immediate work area.[1]
B. Procedural Steps:
-
Preparation: Before beginning any work, ensure all required PPE is donned correctly. Cover the work surface with disposable absorbent liners to contain any potential spills.[1]
-
Handling Powder: Conduct all weighing and initial dilutions of powdered this compound inside a fume hood.[1]
-
Handling Solutions: Exercise caution to avoid splashes and spills when working with solutions containing this compound.[1]
-
Post-Handling: Immediately after handling, thoroughly wash hands and any exposed skin. Decontaminate all work surfaces and equipment used.
III. Disposal Plan: Waste Management and Spill Cleanup
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
A. Waste Disposal:
-
Segregation: All waste contaminated with this compound, including unused product, pipette tips, tubes, and disposable PPE, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Method: Dispose of hazardous waste through an approved waste disposal facility.[1] Do not pour solutions down the drain or discard solid waste in regular trash.
B. Spill Cleanup:
In the event of a spill:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill site.
-
Don Full PPE: Before attempting to clean the spill, ensure you are wearing the complete set of recommended PPE, including respiratory protection.
-
Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite (B1170534) or sand.
-
Collect and Dispose: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate decontaminating agent.
IV. Workflow for Safe Handling of this compound
The following diagram illustrates the logical progression of steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
